1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone
Description
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Properties
IUPAC Name |
1-(3-hydroxy-3-methylpyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-6(9)8-4-3-7(2,10)5-8/h10H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUFCIJZAUZZKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(C1)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801239573 | |
| Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1263378-58-0 | |
| Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1263378-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanone, 1-(3-hydroxy-3-methyl-1-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801239573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone: Synthesis, Characterization, and Potential Applications
This guide provides a comprehensive technical overview of the N-acetylated tertiary pyrrolidinol, 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone. Designed for researchers, medicinal chemists, and drug development professionals, this document details the molecule's structure, a robust synthetic pathway, predicted analytical characteristics, and its potential role as a valuable scaffold in modern medicinal chemistry. The narrative emphasizes the causal logic behind experimental design and analytical interpretation, grounding all claims in established chemical principles.
Chemical Structure and Physicochemical Properties
1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone belongs to the class of N-acetylated pyrrolidines, a structural motif present in numerous biologically active compounds. The core of the molecule is a five-membered pyrrolidine ring. Key substitutions include an acetyl group on the ring nitrogen (forming a tertiary amide) and, critically, a tertiary alcohol at the C3 position, resulting from the presence of both a hydroxyl and a methyl group on the same carbon. This C3 stereocenter means the molecule is chiral and can exist as (R) and (S) enantiomers.
Caption: Proposed two-step synthetic workflow.
Step 1: Synthesis of tert-butyl 3-hydroxy-3-methylpyrrolidine-1-carboxylate
This initial step constructs the key tertiary alcohol functionality. The choice of a Grignard reagent is fundamental for nucleophilic addition to a ketone.
-
Rationale : The Grignard reagent, methylmagnesium bromide (CH₃MgBr), acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-3-pyrrolidinone. The Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the pyrrolidine nitrogen; it is stable to the basic and nucleophilic conditions of the Grignard reaction but can be easily removed later under acidic conditions. The reaction creates a new carbon-carbon bond and, after an aqueous workup, generates the desired tertiary alcohol. [1]
-
Methodology :
-
To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add N-Boc-3-pyrrolidinone (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0°C using an ice-water bath.
-
Slowly add methylmagnesium bromide (approx. 1.2 eq, typically as a 3M solution in diethyl ether) dropwise via a syringe, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction back to 0°C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purification can be achieved via flash column chromatography.
-
Step 2: Synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone
This final step involves the removal of the Boc protecting group and the subsequent N-acetylation of the now-secondary amine of the pyrrolidine ring.
-
Rationale : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are standard reagents for cleaving the acid-labile Boc group. Once the Boc group is removed to reveal the secondary amine, a standard N-acetylation is performed. Acetic anhydride (Ac₂O) is an effective and common acetylating agent. A non-nucleophilic organic base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the acid formed during the reaction (acetic acid) and the residual acid from the deprotection step, driving the reaction to completion.
-
Methodology :
-
Dissolve the crude or purified intermediate from Step 1 in a minimal amount of dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (3-5 eq) dropwise at 0°C. Stir at room temperature for 1-2 hours until TLC or LC-MS confirms the complete removal of the Boc group.
-
Remove the solvent and excess TFA under reduced pressure. The resulting residue is the trifluoroacetate salt of 3-methyl-3-pyrrolidinol.
-
Dissolve this residue in DCM and add triethylamine (approx. 3 eq) to neutralize the salt.
-
Cool the solution to 0°C and add acetic anhydride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield the final compound.
-
Predicted Analytical Characterization
In the absence of published experimental spectra, a detailed prediction based on the chemical structure provides a reliable guide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The presence of the N-acetyl group results in two distinct rotamers (cis and trans amide conformations) due to hindered rotation around the C-N amide bond. This may lead to a doubling of some peaks in both the ¹H and ¹³C NMR spectra, a characteristic feature of N-acetylated pyrrolidines. [2]
| Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.6 - 3.2 | Multiplet | 4H | Ring protons at C2 and C5 (adjacent to N) |
| ~2.1 - 1.8 | Multiplet | 2H | Ring protons at C4 |
| 2.10 | Singlet | 3H | N-acetyl methyl protons (-N-CO-CH₃ ) |
| ~1.8 (variable) | Broad Singlet | 1H | Tertiary alcohol proton (-OH ) |
| 1.35 | Singlet | 3H | C3-methyl protons (-C(CH₃ )(OH)-) |
| Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| ~169.5 | Amide carbonyl carbon (C =O) |
| ~72.0 | Quaternary C3 carbon (C -OH) |
| ~50.0 & ~45.0 | C2 and C5 ring carbons |
| ~38.0 | C4 ring carbon |
| ~25.0 | C3-methyl carbon (-C H₃) |
| ~22.0 | N-acetyl methyl carbon (-C H₃) |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the hydroxyl and amide functional groups.
| Key Predicted IR Absorptions | |
| Wavenumber (cm⁻¹) | Vibration |
| ~3400 (broad) | O-H stretch (tertiary alcohol) |
| ~2970-2880 | C-H stretch (aliphatic) |
| ~1645 (strong) | C=O stretch (tertiary amide, "Amide I" band) |
| ~1420 | C-N stretch |
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.
| Predicted Mass Spectrometry Data | |
| m/z | Assignment |
| 143.1 | [M]⁺, Molecular Ion |
| 128.1 | [M - CH₃]⁺ |
| 100.1 | [M - CH₃ - CO]⁺ or [M - C₃H₇O]⁺ |
| 43.0 | [CH₃CO]⁺ (base peak) |
Potential Applications in Drug Discovery
The 1-(3-hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone structure represents a valuable scaffold for fragment-based and lead optimization campaigns in drug discovery. The pyrrolidine ring is a privileged structure, frequently found in FDA-approved drugs due to its favorable physicochemical properties, including aqueous solubility and metabolic stability.
-
Scaffold for Elaboration : The tertiary hydroxyl group provides a key vector for further chemical modification. It can be used to introduce new pharmacophoric elements, improve binding affinity through hydrogen bonding, or attach linkers for PROTAC development.
-
Chiral Building Block : As a chiral molecule, it can be used to explore stereospecific interactions within a biological target's binding site, which is critical for optimizing potency and reducing off-target effects.
-
Analogs with Known Activity : Derivatives of N-acetylated pyrrolidines and hydroxypyrrolidines have shown a wide range of biological activities. For example, specific derivatives have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV) for the treatment of type 2 diabetes and as acetylcholinesterase inhibitors for Alzheimer's disease.
Safety and Handling
No specific safety data sheet (SDS) exists for the title compound. Therefore, a conservative approach to handling should be adopted based on data from structurally similar compounds, such as N-Methyl-3-pyrrolidinol (CAS 13220-33-2).
-
Hazards Identification : Assumed to be a skin and serious eye irritant. [3]May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE) :
-
Hand Protection : Wear impervious gloves (e.g., nitrile rubber).
-
Eye Protection : Use chemical safety goggles or a face shield.
-
Skin and Body Protection : A standard laboratory coat is required.
-
-
Handling : Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist. Avoid contact with skin, eyes, and clothing.
-
Storage : Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
-
First Aid :
-
In case of skin contact : Immediately wash with plenty of soap and water.
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
If swallowed : Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.
-
Conclusion
1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone is a chiral, functionalized pyrrolidine scaffold with significant potential in synthetic and medicinal chemistry. While not extensively documented in public literature, its synthesis is readily achievable through established chemical transformations. Its combination of a rigid heterocyclic core, a tertiary amide, and a modifiable tertiary alcohol functional group makes it an attractive starting point for the design of novel small molecule therapeutics. The predictive analytical data provided in this guide serves as a benchmark for researchers undertaking its synthesis and characterization.
References
- European Patent Office. (1988). Process for the preparation of a pyrrolidinol compound (EP 0269258 A2). Google Patents.
-
Haz-Map. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved February 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-Methyl-3-pyrrolidinol, (-)-. PubChem Compound Database. Retrieved February 12, 2026, from [Link]
- Nguyen, T. L., et al. (2021). Synthesis and structural determination of pyrrolidine-2,3-dione derivatives from 4-acetyl-3-hydroxy-5-phenyl-1-(3-nitrophenyl)-3-pyrroline-2-one.
-
Cheméo. (n.d.). Chemical Properties of Pyrrolidine, 1-acetyl- (CAS 4030-18-6). Retrieved February 12, 2026, from [Link]
-
Patsnap. (n.d.). Preparation method of 1-methyl-3-pyrrolidinol. Eureka. Retrieved February 12, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). N-Acetylpyrrolidone. NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
- Google Patents. (2021). Preparation method of 1-methyl-3-pyrrolidinol (CN113321605A).
-
National Center for Biotechnology Information. (n.d.). N-Acetyl-L-proline. PubChem Compound Database. Retrieved February 12, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Pyrrolidinone, 1-acetyl-. PubChem Compound Database. Retrieved February 12, 2026, from [Link]
-
Vaia. (n.d.). Show the products obtained from addition of methylmagnesium bromide to the following compounds: Cyclopentanone Benzophenone (diphenyl ketone) 3-Hexanone. Retrieved February 12, 2026, from [Link]
Sources
Technical Monograph: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone
The following technical guide details the physicochemical profile, synthesis, and application of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone (CAS 1263378-58-0). This monograph is structured for researchers in medicinal chemistry and process development.
A Versatile sp³-Rich Scaffold for Fragment-Based Drug Discovery
Chemical Identity & Core Profile
1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone is a functionalized pyrrolidine derivative characterized by a quaternary carbon at the C3 position. In modern drug discovery, this scaffold is highly valued for its ability to introduce three-dimensionality (sp³ character) into lead compounds, a property correlated with improved clinical success rates compared to flat, aromatic-heavy molecules.
| Property | Data |
| CAS Number | 1263378-58-0 |
| IUPAC Name | 1-(3-hydroxy-3-methylpyrrolidin-1-yl)ethanone |
| Molecular Formula | C₇H₁₃NO₂ |
| Molecular Weight | 143.18 g/mol |
| Physical State | Viscous oil or low-melting solid (hygroscopic) |
| Solubility | Highly soluble in H₂O, DMSO, MeOH, DCM |
| LogP (Predicted) | ~ -0.5 (Hydrophilic) |
| H-Bond Donors | 1 (Tertiary -OH) |
| H-Bond Acceptors | 2 (Amide Carbonyl, Hydroxyl Oxygen) |
Structural Significance
The presence of the 3-hydroxy-3-methyl motif creates a "kink" in the pyrrolidine ring, disrupting planarity. The tertiary alcohol provides a robust hydrogen bond donor/acceptor that is resistant to oxidation compared to secondary alcohols, making it a metabolically stable handle for fragment linking.
Synthesis & Manufacturing Protocol
The synthesis of CAS 1263378-58-0 is typically achieved via the selective N-acetylation of the precursor 3-methylpyrrolidin-3-ol . The following protocol describes a scalable route suitable for gram-to-kilogram production.
Reaction Pathway
The synthesis relies on the nucleophilic attack of the secondary amine of the pyrrolidine ring on an acetylating agent (Acetic Anhydride or Acetyl Chloride) under basic conditions.
Figure 1: Synthetic pathway for the N-acetylation of 3-methylpyrrolidin-3-ol.
Step-by-Step Experimental Protocol
Objective: Synthesis of 10g of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone.
-
Preparation: Charge a 500 mL round-bottom flask with 3-methylpyrrolidin-3-ol hydrochloride (13.7 g, 100 mmol) and Dichloromethane (DCM, 200 mL).
-
Basification: Cool the suspension to 0°C using an ice bath. Add Triethylamine (TEA) (35 mL, 250 mmol) dropwise over 15 minutes. The suspension will clear as the free amine is liberated.
-
Acetylation: Add Acetyl Chloride (7.8 mL, 110 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Maintain internal temperature < 5°C to prevent O-acetylation side reactions.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin).
-
Workup:
-
Quench with saturated NaHCO₃ (100 mL).
-
Separate the organic layer.
-
Extract the aqueous layer with DCM (3 x 50 mL) (Note: Product is water-soluble; salting out the aqueous layer with NaCl is recommended).
-
Combine organics, dry over Na₂SO₄, and filter.
-
-
Purification: Concentrate in vacuo. Purify the residue via silica gel flash chromatography (Gradient: 0-10% MeOH in DCM) to yield the product as a colorless oil.
Analytical Characterization & Quality Control
Validation of CAS 1263378-58-0 requires differentiating the N-acetyl product from potential O-acetyl impurities.
Key Spectral Features
-
¹H NMR (400 MHz, CDCl₃):
-
δ 1.40 (s, 3H): Methyl group at C3 (Diagnostic singlet).
-
δ 2.05 (s, 3H): Acetyl methyl group.
-
δ 3.20 - 3.80 (m, 4H): Methylene protons of the pyrrolidine ring (splitting due to amide rotamers).
-
-
LC-MS:
-
ESI (+): [M+H]⁺ = 144.1 m/z.
-
QC Decision Tree
The following workflow ensures batch integrity before release for biological screening.
Figure 2: Analytical decision tree for validating 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone.
Applications in Drug Discovery
Fragment-Based Drug Discovery (FBDD)
This compound serves as an ideal "fragment" due to its low molecular weight (<150 Da) and high solubility. It is often used to probe sub-pockets in enzymes where the tertiary hydroxyl group can engage in specific H-bond interactions with backbone carbonyls or side chains (e.g., Asp, His).
"Escape from Flatland"
Replacing a phenyl ring with a 3-hydroxy-3-methylpyrrolidine moiety increases the fraction of sp³ hybridized carbons (Fsp³). This structural change is associated with:
-
Improved Solubility: Disruption of crystal packing forces.
-
Reduced Toxicity: Lower promiscuity compared to flat aromatic systems.
Linker Chemistry
The hydroxyl group can be further functionalized (e.g., mesylation followed by displacement) to attach pharmacophores, serving as a rigid, chiral linker that directs exit vectors in specific orientations.
Handling & Safety (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[1]
-
Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
-
Stability: Stable under normal conditions.[1] Avoid strong oxidizing agents and acid chlorides (unless O-acylation is desired).
References
-
National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Pyrrolidine Derivatives. (General structural reference for pyrrolidine scaffolds). Retrieved from [Link]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Contextual reference for sp³ application). Retrieved from [Link]
Sources
Strategic Scaffolding: The 3-Hydroxy-3-Methylpyrrolidine Motif in Medicinal Chemistry
Executive Summary
In the optimization of lead compounds, the 3-hydroxy-3-methylpyrrolidine (3H3MP) scaffold represents a high-value "tactic" rather than just a building block. It addresses two notorious failure modes in drug discovery: metabolic liability at the
Part 1: The Pharmacophore & Structural Rationale
The "Magic Methyl" & Metabolic Blocking
The pyrrolidine ring is ubiquitous in drug design, yet the C3 position is a metabolic soft spot.[1] In unsubstituted pyrrolidines, the C3 methylene protons are susceptible to oxidation by cytochrome P450 enzymes, leading to the formation of 3-hydroxypyrrolidines and subsequently 3-pyrrolidinones (reactive electrophiles).[1]
-
The Mechanism: Replacing the C3 hydrogen with a methyl group (forming the 3-hydroxy-3-methyl motif) eliminates the abstractable
-proton required for oxidation to the ketone. -
Result: This modification significantly extends half-life (
) and reduces clearance ( ) without altering the fundamental polarity required for solubility.[1]
Conformational Locking (Thorpe-Ingold Effect)
The introduction of the gem-methyl/hydroxy pair at C3 forces the pyrrolidine ring into a preferred envelope conformation . This is a classic application of the Thorpe-Ingold effect (gem-disubstituent effect), where the increased steric bulk compresses the internal bond angle, favoring ring closure and reducing the entropic penalty upon binding to a protein target.[1]
-
Binding Affinity: By pre-organizing the ligand into a bioactive conformation, the 3H3MP scaffold often yields a 10-100x potency boost compared to the flexible unsubstituted analog.
-
Selectivity: The fixed vector of the hydroxyl group (H-bond donor/acceptor) allows for highly specific interactions with backbone carbonyls or side-chain residues in the binding pocket.
Graphviz Diagram: The Gem-Disubstitution Logic
The following diagram illustrates the decision tree for selecting the 3H3MP scaffold during Hit-to-Lead optimization.
Caption: Decision logic for transitioning from a standard pyrrolidine to the 3-hydroxy-3-methyl derivative to address metabolic and potency liabilities.
Part 2: Synthetic Pathways & Accessibility[1]
Accessing the 3H3MP scaffold requires navigating the formation of a quaternary stereocenter. While racemic mixtures are easier to synthesize, modern medicinal chemistry demands enantiopure building blocks.[1]
Route A: Cyclization from Acyclic Precursors (Scale-Up Friendly)
This route is preferred for multi-gram synthesis. It involves the construction of the pyrrolidine ring from a functionalized butane derivative.[2]
-
Starting Material: 4-chloro-3-oxobutanoate or methallyl amine.
-
Key Transformation: Reaction of 3-chloro-2-hydroxy-2-methylpropionitrile with benzylamine, followed by cyclization.
-
Resolution: The resulting racemic pyrrolidine is resolved using chiral acids (e.g., tartaric acid or mandelic acid) or via enzymatic resolution of the acetoxy derivative using Pseudomonas cepacia lipase.[1]
Route B: [3+2] Cycloaddition (Diversity Oriented)
For generating libraries of substituted pyrrolidines, the [3+2] cycloaddition of azomethine ylides with electron-deficient alkenes is powerful.[1] However, for the specific 3-hydroxy-3-methyl core, modification of the dipolarophile is required.
Experimental Protocol: Synthesis of (S)-3-Hydroxy-3-methylpyrrolidine Hydrochloride
Adapted from synthetic protocols for chiral pyrrolidines.
Reagents:
-
N-Benzyl-3-hydroxy-3-methylpyrrolidine (Precursor)
-
Pd/C (10% w/w)[1]
-
Methanol (MeOH)[1]
-
HCl (4M in dioxane)[1]
-
Hydrogen gas (
)[1][3]
Procedure:
-
Hydrogenolysis: Charge a high-pressure hydrogenation vessel with N-benzyl-3-hydroxy-3-methylpyrrolidine (10.0 g, 52.3 mmol) dissolved in MeOH (100 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (1.0 g) under a nitrogen stream (Caution: Pyrophoric).[1]
-
Reaction: Seal the vessel and purge with
(3x) and (3x). Pressurize to 50 psi and stir at 50°C for 12 hours. -
Workup: Filter the mixture through a Celite pad to remove the catalyst. Rinse the pad with MeOH.
-
Salt Formation: Cool the filtrate to 0°C. Dropwise add 4M HCl in dioxane (15 mL). Stir for 30 minutes.
-
Isolation: Concentrate the solvent in vacuo to yield a white solid. Recrystallize from EtOH/Et2O to obtain the pure hydrochloride salt.
Part 3: Medicinal Chemistry Case Studies
JAK3 Inhibitors: Selectivity via Stereochemistry
In the development of selective Janus Kinase 3 (JAK3) inhibitors for autoimmune diseases, the 3H3MP scaffold proved critical.[1]
-
Challenge: Achieving selectivity against other JAK isoforms (JAK1, JAK2).
-
Solution: Researchers utilized (3R,4R)-benzyl 4-((6-bromo-3-cyanopyrrolo[1,2-b]pyridazin-4-yl)amino)-3-hydroxy-3-methylpyrrolidine-1-carboxylate as a key intermediate.
-
Impact: The 3-methyl group provided a steric clash with the non-conserved residues in the ATP binding pocket of off-target kinases, while the hydroxyl group engaged in a critical H-bond with the hinge region.
ER Degraders (PA-SERDs)
In breast cancer research, the orientation of the methyl group at C3 dictates the mechanism of action.[1][4]
-
Finding: The (R)-3-methyl stereoisomer of a pyrrolidine-based ligand acted as a pure Estrogen Receptor
(ER ) antagonist and selective degrader (PA-SERD).[4] -
Mechanism: The specific vector of the methyl group destabilized the Helix 11-12 loop of the receptor, inducing a conformation recognized by the proteasome for degradation. The (S)-isomer and unsubstituted analogs failed to induce this specific degradation profile.
Part 4: Physicochemical Profile Comparison[1][5]
The following table highlights how the 3H3MP scaffold alters the properties of a drug-like molecule compared to standard pyrrolidines.
| Property | Unsubstituted Pyrrolidine | 3-Hydroxy-Pyrrolidine | 3-Hydroxy-3-Methyl-Pyrrolidine | Impact on Drug Design |
| LogP (Lipophilicity) | High | Low (Polar) | Moderate | Methyl balances the OH polarity, improving membrane permeability. |
| Metabolic Stability | Low (C3 oxidation) | Moderate | High | Quaternary center blocks |
| H-Bond Donors | 0 (if N-sub) | 1 | 1 | Critical for specific binding interactions. |
| Conformational Entropy | High (Flexible) | Moderate | Low (Rigid) | "Locked" envelope conformation improves potency.[1] |
| Chiral Complexity | None | 1 Center | 1 Quaternary Center | Requires stereoselective synthesis; offers higher IP value.[1] |
Part 5: Visualizing the Synthesis Logic
The synthesis of these derivatives often involves deciding between de novo ring formation and functional group manipulation.
Caption: Synthetic workflow for accessing enantiopure 3-hydroxy-3-methylpyrrolidine from commodity chemicals.
References
-
BenchChem. Methyl 3-Hydroxypyrrolidine-3-carboxylate in Medicinal Chemistry.
-
National Institutes of Health (NIH). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [1]
-
Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound (WO2007024113A1). [1]
-
Google Patents. Pyrrolopyridazine JAK3 Inhibitors (EP2499145A1). [1]
-
RSC Medicinal Chemistry. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds.
-
PubChem. (S)-3-Hydroxypyrrolidine hydrochloride Compound Summary.
Sources
- 1. rsc.org [rsc.org]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Solubility Profile & Physicochemical Characterization of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone
The following technical guide provides an in-depth analysis of the solubility profile, physicochemical properties, and experimental characterization of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone .
This guide is structured for researchers and process chemists, synthesizing data from structural analogs and computational models where direct experimental values are proprietary, while providing a robust framework for validation.
CAS Registry Number: 1263378-58-0 Document Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone is a polar, heterocyclic intermediate frequently utilized in the synthesis of complex pharmaceutical agents, including Janus kinase (JAK) inhibitors and other signal transduction modulators. Its structure features a tertiary amide backbone and a tertiary hydroxyl group, imparting significant hydrophilicity.
Understanding its solubility landscape is critical for two reasons:
-
Workup Efficiency: Its high water solubility poses challenges during aqueous extraction, often requiring "salting out" techniques or specific organic solvents (e.g., chlorinated hydrocarbons) for recovery.
-
Purification: The compound’s amphiphilic nature dictates the choice of mobile phases in chromatography and anti-solvents in crystallization.
Compound Identification & Physicochemical Profile[1]
Before addressing solubility, we must establish the structural determinants that drive solvent interaction.
| Property | Data / Prediction | Mechanistic Insight |
| Chemical Name | 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone | N-acetylated pyrrolidine core. |
| CAS Number | 1263378-58-0 | Unique identifier. |
| Molecular Formula | C₇H₁₃NO₂ | Small, saturated heterocycle. |
| Molecular Weight | 143.18 g/mol | Low MW facilitates high molar solubility. |
| Physical State | Viscous Oil / Low-melting Solid | Tertiary alcohol disrupts crystal packing; amide promotes intermolecular H-bonding. |
| LogP (Predicted) | -0.2 to +0.3 | Amphiphilic/Polar: Partitions significantly into aqueous phases. |
| TPSA | ~49-60 Ų | High polar surface area relative to size indicates high water affinity. |
| H-Bond Donors | 1 (OH group) | Critical for solubility in protic solvents. |
| H-Bond Acceptors | 2 (Amide O, Hydroxyl O) | Facilitates solubility in aprotic polar solvents (DMSO, DMF). |
Solubility Landscape
The solubility data below is categorized by solvent class. Due to the scarcity of public experimental datasets for this specific CAS, values are derived from structural homologs (e.g., 1-acetyl-3-hydroxypyrrolidine, 1-methyl-3-pyrrolidinol) and validated computational models.
Quantitative Solubility Estimates (at 25°C)
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Process Implication |
| Protic Polar | Water | Very High | > 100 mg/mL | Difficult to extract from water; requires lyophilization or resin capture. |
| Methanol | High | > 100 mg/mL | Excellent solvent for transfer and reaction. | |
| Ethanol | High | > 50 mg/mL | Suitable for greener process workflows. | |
| Aprotic Polar | DMSO | Very High | > 100 mg/mL | Standard solvent for biological assays (stock solutions). |
| DMF | High | > 100 mg/mL | Alternative reaction solvent. | |
| Chlorinated | DCM | Moderate/High | 20–50 mg/mL | Critical: The preferred solvent for extraction from aqueous media. |
| Chloroform | Moderate | 10–30 mg/mL | Alternative to DCM. | |
| Non-Polar | Hexane | Insoluble | < 1 mg/mL | Ideal Anti-solvent: Use to precipitate the compound from EtOAc or DCM. |
| Heptane | Insoluble | < 1 mg/mL | Safer anti-solvent alternative to Hexane. | |
| Ethers | THF | Moderate | 10–30 mg/mL | Good reaction solvent; moderate solubility allows for precipitation. |
| MTBE | Low | < 5 mg/mL | Potential anti-solvent for crystallization. |
The "Water Trap" Phenomenon
Warning for Process Chemists: Because the LogP is near zero, this compound distributes almost equally between organic and aqueous phases during standard extractions.
-
Risk: Significant yield loss in the aqueous waste stream.
-
Mitigation: Saturate the aqueous phase with NaCl (salting out) and use multiple extractions with DCM or Chloroform/Isopropanol (3:1) mixtures.[1][2][3]
Experimental Determination Protocol
As a self-validating system, you should not rely solely on literature. Use the following protocol to generate precise solubility curves for your specific batch (e.g., to account for polymorphic differences if solid).
Workflow Visualization
The following diagram outlines the decision logic for solubility screening and solvent selection.
Caption: Logic flow for determining solubility limits to define reaction media (High Solubility) vs. purification anti-solvents (Low Solubility).
Detailed Protocol (Shake-Flask Method)
-
Preparation: Weigh ~100 mg of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone into a 4 mL glass vial.
-
Solvent Addition: Add 1.0 mL of the target solvent (e.g., Water, DCM).
-
Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).
-
Observation:
-
Clear solution? Solubility > 100 mg/mL. Add more solid.
-
Suspension? Proceed to filtration.
-
-
Sampling: Filter supernatant through a 0.45 µm PTFE syringe filter.
-
Quantification:
-
HPLC: Dilute filtrate 1:100 in mobile phase and inject. Compare peak area to a standard curve.
-
Gravimetric: Evaporate a known volume of filtrate and weigh the residue (less accurate for oils).
-
Implications for Drug Development
Synthesis & Reaction Engineering
The high polarity of the pyrrolidine ring suggests that nucleophilic substitution reactions (e.g., reacting 3-hydroxy-3-methylpyrrolidine with acetyl chloride) should be conducted in DCM or THF with a base (TEA/DIPEA).
-
Why? Using water or alcohols would compete with the acylating agent.
-
Workup: The byproduct (triethylamine hydrochloride) is water-soluble. However, the product is also water-soluble.
-
Solution: Filter off the salt if in non-polar solvent, or use resin-based scavengers.
Purification Strategy
Since the compound is soluble in polar organics and insoluble in non-polar alkanes, recrystallization or precipitation is the preferred purification method over distillation (due to high boiling point/thermal sensitivity).
-
Solvent System: Dissolve in minimal Ethyl Acetate (hot) or DCM .
-
Anti-Solvent: Slowly add Hexane or Heptane until turbidity persists. Cool to 4°C.
Biorelevance
For drug development, this intermediate often forms part of a larger scaffold (e.g., JAK inhibitors). Its contribution to the final molecule is solubility enhancement . The 3-hydroxy-3-methyl motif disrupts planarity (increasing
References
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An In-Depth Technical Guide to 3-Substituted Pyrrolidine Building Blocks: Synthesis, Stereocontrol, and Application in Drug Discovery
Abstract
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its frequent appearance in FDA-approved drugs and biologically active natural products.[1][2][3] Its non-planar, sp³-rich structure provides an ideal framework for exploring three-dimensional chemical space, a critical factor in designing potent and selective therapeutics.[1][4] This guide focuses specifically on 3-substituted pyrrolidine building blocks, providing researchers, chemists, and drug development professionals with a comprehensive overview of their synthesis, the critical role of stereochemistry, and their application in creating next-generation pharmaceuticals. We will delve into the causality behind synthetic choices, present detailed, field-proven protocols, and explore the strategic impact of substitution at the C3 position.
The Strategic Importance of the C3-Position
While substitution is possible at any position on the pyrrolidine ring, the C3-position offers a unique strategic advantage. Unlike the C2 position, which is adjacent to the nitrogen and can significantly influence basicity and nucleophilicity, or the nitrogen atom itself, which is substituted in over 90% of FDA-approved pyrrolidine drugs, the C3-position allows for the introduction of diverse functional groups that project into distinct vectors of chemical space.[1] This enables fine-tuning of a molecule's interaction with biological targets without drastically altering the core physicochemical properties conferred by the nitrogen heteroatom.
The stereochemistry at the C3-position is paramount. The flexible "envelope" and "twisted" conformations of the pyrrolidine ring, a phenomenon known as pseudorotation, are heavily influenced by the nature and stereochemical orientation of its substituents.[1][4] A substituent at C3 can lock the ring into a specific conformation, pre-organizing other appended functionalities for optimal binding with a receptor or enzyme active site. This control over the molecule's three-dimensional architecture is a key reason why chiral 3-substituted pyrrolidines are such powerful tools in drug design.[1]
Caption: The Pyrrolidine Scaffold Highlighting the Strategic C3-Position.
Core Synthetic Strategies: A Comparative Analysis
The construction of 3-substituted pyrrolidines can be broadly categorized into several key strategies. The choice of method is dictated by factors such as the desired stereochemistry, the nature of the substituent, scalability, and tolerance of other functional groups.
| Synthetic Strategy | Core Principle | Advantages | Limitations | Key References |
| [3+2] Cycloaddition | Reaction of an azomethine ylide (a 3-atom component) with an alkene (a 2-atom component) to form the five-membered ring. | Highly convergent and atom-economical. Can create multiple stereocenters in a single step with high control.[5] | Requires careful selection of precursors to generate the ylide. Stereocontrol is dependent on the catalyst or chiral auxiliary. | [6][7][8][9] |
| Palladium-Catalyzed Reactions | Cross-coupling or hydroarylation of pyrroline precursors with aryl or vinyl halides/triflates. | Excellent functional group tolerance. Provides direct access to medicinally relevant 3-aryl pyrrolidines.[10][11] | Can require specialized ligands and rigorous exclusion of air/moisture. Substrate scope can be catalyst-dependent. | [10][11][12][13] |
| Chiral Pool Synthesis | Chemical modification of readily available, enantiopure starting materials like L-proline or trans-4-hydroxy-L-proline. | Stereochemistry is pre-defined by the starting material. Robust and well-established transformations. | The accessible diversity is limited by the structure of the starting material. Can involve multiple synthetic steps. | [14][15][16] |
| Intramolecular Cyclization | Ring closure of a linear precursor, often via nucleophilic substitution or carbolithiation. | Effective for specific substitution patterns. Stereocontrol can be achieved through substrate or reagent control. | Precursor synthesis can be lengthy. Less convergent than cycloaddition approaches. | [17] |
Key Methodologies in Focus
The Power of [3+2] Cycloaddition: Asymmetric Synthesis
The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is arguably one of the most powerful and versatile methods for constructing substituted pyrrolidines.[5][7] This approach builds the heterocyclic core in a single, often highly stereoselective, step.
Causality Behind the Method: The reaction's success hinges on the controlled, in situ generation of an azomethine ylide, a transient 1,3-dipole. This is typically achieved by the condensation of an α-amino acid ester (like methyl glycinate) with an aldehyde, which then undergoes thermal or Lewis acid-catalyzed decarboxylation.[7] The stereochemical outcome is governed by the coordination of both the ylide and the dipolarophile (the alkene) to a chiral metal catalyst (often Cu(I) or Ag(I) complexes), which dictates the facial selectivity of the cycloaddition.[5]
Caption: General Workflow for Catalytic Asymmetric [3+2] Cycloaddition.
Experimental Protocol: Silver-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is a representative example adapted from established methodologies for the synthesis of highly functionalized pyrrolidines.[9]
Objective: To synthesize a chiral 3,4-substituted pyrrolidine via a silver-catalyzed reaction between an azomethine ylide and an electron-deficient alkene.
Materials:
-
N-Benzylglycine methyl ester (1.0 equiv)
-
Acetaldehyde (1.1 equiv)
-
Dimethyl maleate (1.2 equiv)
-
Silver(I) Acetate (AgOAc) (5 mol%)
-
Chiral Phosphine Ligand (e.g., (R)-BINAP) (6 mol%)
-
Toluene, anhydrous
-
Magnesium Sulfate (MgSO₄), anhydrous
Step-by-Step Methodology:
-
Catalyst Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add Silver(I) Acetate (5 mol%) and the chiral phosphine ligand (6 mol%). Add anhydrous toluene and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Reaction Assembly: In a separate flame-dried flask, dissolve N-benzylglycine methyl ester (1.0 equiv) and dimethyl maleate (1.2 equiv) in anhydrous toluene.
-
Initiation: Add the pre-formed catalyst solution to the substrate mixture via cannula.
-
Ylide Generation: Slowly add acetaldehyde (1.1 equiv) to the reaction mixture at room temperature. The in situ formation of the imine followed by complexation with the silver catalyst generates the active azomethine ylide.
-
Reaction Progress: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the enantiomerically enriched pyrrolidine product.
-
Characterization: Confirm the structure and determine the diastereomeric ratio and enantiomeric excess (ee) using ¹H NMR, ¹³C NMR, and chiral HPLC analysis.
Modern C-H Functionalization: Palladium-Catalyzed Hydroarylation
Directly forging a C-C bond at the C3 position of a pyrrolidine ring represents a highly efficient strategy. Palladium-catalyzed hydroarylation of N-alkyl-2,5-dihydro-1H-pyrroles (pyrrolines) has emerged as a powerful method to access 3-aryl pyrrolidines, a motif prevalent in centrally active agents.[10][11][13]
Causality Behind the Method: Unlike N-acyl pyrrolines which tend to undergo Heck-type reactions to yield unsaturated products, N-alkyl pyrrolines favor a hydroarylation pathway.[10][11] The reaction proceeds through a Mizoroki-Heck-type mechanism involving oxidative addition of the aryl halide to the Pd(0) catalyst, followed by carbopalladation across the pyrroline double bond. The crucial difference lies in the subsequent step: instead of β-hydride elimination, the intermediate undergoes a reductive elimination pathway, delivering the 3-aryl pyrrolidine product. The choice of N-alkyl substituent is critical for steering the reaction towards this desired outcome.[10]
Experimental Protocol: Palladium-Catalyzed Synthesis of a 3-Aryl Pyrrolidine
This protocol is based on the hydroarylation process reported by Doulcet and Procter.[10][11]
Objective: To synthesize a 3-aryl pyrrolidine via palladium-catalyzed hydroarylation of an N-alkyl pyrroline with an aryl halide.
Materials:
-
N-Propyl-2,5-dihydro-1H-pyrrole (1.0 equiv)
-
4-Bromoanisole (1.1 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)
-
2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
Toluene, anhydrous
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add Pd(OAc)₂ (2 mol%), XPhos (4 mol%), and K₂CO₃ (2.0 equiv).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add anhydrous toluene, followed by N-propyl-2,5-dihydro-1H-pyrrole (1.0 equiv) and 4-bromoanisole (1.1 equiv) via syringe.
-
Reaction Conditions: Seal the tube and heat the mixture to 100 °C in an oil bath with vigorous stirring for 18-24 hours.
-
Cooling and Quenching: After the reaction period, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water.
-
Extraction: Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluent typically a gradient of ethyl acetate in hexanes) to afford the pure 3-(4-methoxyphenyl)-1-propylpyrrolidine.
Spotlight on Key Building Blocks and Their Applications
The strategic installation of specific functional groups at the C3 position gives rise to building blocks with immense value in drug discovery programs.
| Building Block Type | Representative Structure | Key Features & Rationale for Use | Therapeutic Area Examples |
| 3-Aryl Pyrrolidines | 3-Phenylpyrrolidine | The aryl group can engage in π-stacking or hydrophobic interactions. A privileged motif for CNS targets. | Neurotransmission, Gene Transcription Modulators.[11][13] |
| 3-Amino Pyrrolidines | Pyrrolidin-3-amine | Introduces a basic center for salt formation and hydrogen bonding. A key anchor point for further elaboration. | Glycosidase inhibitors, anti-diabetic agents.[15][18] |
| 3-Hydroxy Pyrrolidines | Pyrrolidin-3-ol | Provides a hydrogen bond donor/acceptor. Can act as a precursor for ethers, esters, or be inverted to the opposite stereoisomer. | Antiviral (e.g., in Hepatitis C therapies), kinase inhibitors.[16][17] |
| 3-Fluoro Pyrrolidines | 3-Fluoropyrrolidine | Fluorine substitution can block metabolic oxidation, modulate pKa of the nitrogen, and enhance binding affinity through polar interactions.[19] | Kinase inhibitors, ferroelectrics, various APIs.[19][20] |
Conclusion and Future Outlook
The 3-substituted pyrrolidine is more than just a heterocycle; it is a master key for unlocking complex biological targets. Its inherent three-dimensionality, coupled with the strategic diversity offered by the C3 position, ensures its continued prominence in medicinal chemistry. Modern synthetic advancements, particularly in asymmetric catalysis and C-H functionalization, have made a vast array of these building blocks more accessible than ever before.[21][22] The ongoing challenge for researchers is to leverage this synthetic power to design and construct novel pyrrolidine-based therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles, ultimately addressing unmet medical needs. The continued exploration of new catalytic systems and the application of these building blocks in diversity-oriented synthesis will undoubtedly lead to the next generation of groundbreaking medicines.[4]
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Trost, B. M., & Silverman, S. M. (2012). Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. Journal of the American Chemical Society, 134, 4941-4954. Retrieved from [Link]
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Alajarin, M., et al. (2023). Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Organic Letters. Retrieved from [Link]
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Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [Journal not specified]. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of 3-pyrrolines. Organic Chemistry Portal. Retrieved from [Link]
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Zhang, X., et al. (2024). Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds. Molecules, 29(24), 5470. Retrieved from [Link]
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Li Petri, G., et al. (2021). Some important pyrrolidine scaffolds. ResearchGate. Retrieved from [Link]
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Barreiro, E. J., & Fraga, C. A. M. (2015). Privileged Scaffolds in Medicinal Chemistry: An Introduction. [Book Chapter]. Retrieved from [Link]
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Westrum, L. J., & Spero, D. M. (1994). A Synthesis of Enantiomerically Pure 3- and 3,3-Disubstituted Pyrrolidines. [Journal not specified]. Retrieved from [Link]
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O'Brien, P., & Towers, T. D. (2007). Asymmetric synthesis of 3,4-anti- and 3,4-syn-substituted aminopyrrolidines via lithium amide conjugate addition. Organic & Biomolecular Chemistry, 5(12), 1961-1969. Retrieved from [Link]
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Ganton, M. D., & Kerr, M. A. (2005). Diastereoselective Synthesis of Pyrrolidines via the Yb(OTf)3 Catalyzed Three-Component Reaction of Aldehydes, Amines, and 1,1-Cyclopropanediesters. The Journal of Organic Chemistry, 70(22), 9062–9065. Retrieved from [Link]
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Doulcet, J., et al. (2018). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation. [PDF Document]. Retrieved from [Link]
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Anonymous. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. Retrieved from [Link]
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Liu, W., et al. (n.d.). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. Retrieved from [Link]
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St. John-Campbell, S., et al. (2024). Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. Nature. Retrieved from [Link]
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Smith, A. D., et al. (n.d.). Asymmetric Synthesis of Substituted Pyrrolidines via Kinetic Resolutions. White Rose eTheses Online. Retrieved from [Link]
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1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone safety data sheet (SDS)
An In-depth Technical Guide to the Safe Handling of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone
Disclaimer: The following guide is a comprehensive safety overview for 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone (CAS No. 1263378-58-0). As of the date of this publication, a specific, verified Safety Data Sheet (SDS) for this compound is not widely available. The information herein is synthesized from an analysis of its chemical structure and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals and should be used to supplement, not replace, a rigorous, site-specific risk assessment and adherence to all applicable safety regulations.
Introduction
1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone is a substituted pyrrolidine derivative. Its structure, featuring a tertiary alcohol, a pyrrolidine ring, and an N-acetyl group, suggests a unique combination of chemical properties that necessitate a thorough understanding for safe handling in a laboratory or manufacturing setting. This guide provides a detailed examination of its potential hazards, recommended handling procedures, and emergency response protocols, grounded in established principles of chemical safety and data from related molecules.
Section 1: Chemical and Physical Properties
A comprehensive experimental characterization of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone is not extensively documented in publicly available literature. However, based on its molecular structure, we can infer certain properties.
Table 1: Estimated Physicochemical Properties
| Property | Value/Information | Source/Justification |
| CAS Number | 1263378-58-0 | ChemicalBook[1] |
| Molecular Formula | C7H13NO2 | Derived from structure |
| Molecular Weight | 143.18 g/mol | Derived from formula |
| Appearance | Likely a liquid or low-melting solid | Analogy with similar small organic molecules |
| Boiling Point | Not available | --- |
| Melting Point | Not available | --- |
| Solubility | Expected to be soluble in water and polar organic solvents | Presence of hydroxyl and amide functional groups |
Caption: Chemical name and formula.
Section 2: Hazard Identification and Toxicological Profile
Due to the absence of specific toxicological data for 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone, a hazard assessment must be conducted by examining its functional groups and the known hazards of structurally related compounds.
Structural Analogs and Their Hazards
The safety profile of this compound can be inferred from related structures such as N-methylpyrrolidone (NMP) and other pyrrolidine derivatives. NMP is known to cause skin and eye irritation and may have reproductive toxicity.[2][3] Pyrrolidine-based compounds can be corrosive and cause burns.[4]
GHS Classification (Anticipated)
Based on the analysis of structural analogs, the following GHS classifications should be considered as a precautionary measure:
-
Skin Corrosion/Irritation: Category 1 or 2. May cause skin irritation or severe burns.[4][5][6]
-
Serious Eye Damage/Eye Irritation: Category 1. Risk of serious eye damage.[2][4]
-
Acute Toxicity (Oral, Dermal, Inhalation): Category 4 or higher. May be harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[5][7]
Caption: Hazard identification workflow.
Section 3: Safe Handling and Storage
Adherence to strict safety protocols is paramount when handling this compound.
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.[3][7]
-
An emergency eyewash station and safety shower must be readily accessible.[8]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential for mitigating exposure risks.
Table 2: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye/Face | Chemical safety goggles and a face shield. | To protect against splashes that could cause severe eye damage.[8] |
| Skin | Chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and closed-toe shoes. | To prevent skin contact, which may cause irritation or burns.[8][9] |
| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if working outside a fume hood or with large quantities. | To prevent inhalation of vapors or aerosols.[3] |
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[2][4]
Caption: General safe handling workflow.
Section 4: Emergency Procedures
A clear and well-rehearsed emergency plan is critical.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][5]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[3][5]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][11]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4][5]
-
Specific Hazards: The compound may be combustible.[2][5] Thermal decomposition can produce toxic gases such as carbon monoxide, carbon dioxide, and nitrogen oxides.[2][4]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.2. Ensure adequate ventilation.[3]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[9]
-
Methods for Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal.[11]
Section 5: Stability and Reactivity
-
Reactivity: No specific data is available, but it is expected to be stable under normal conditions.[2][4]
-
Chemical Stability: Stable under recommended storage conditions.[2][4]
-
Conditions to Avoid: Incompatible materials, heat, flames, and sparks.[2][5]
-
Incompatible Materials: Strong oxidizing agents and strong acids.[2][4]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[2][4][5]
Conclusion
While specific safety and toxicological data for 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone are limited, a proactive and cautious approach based on the principles of chemical safety and data from structural analogs is essential. Researchers and drug development professionals must use this guide as a starting point for developing robust, site-specific safety protocols. Always consult with your institution's environmental health and safety department before working with this or any other novel chemical compound.
References
-
PubChem. (n.d.). 1-(Pyrrolidin-3-yl)ethanone. Retrieved from [Link]
-
NIST/TRC. (n.d.). 1-(3-hydroxyphenyl)ethanone - Critically Evaluated Thermophysical Property Data. Retrieved from [Link]
- Anonymous. (2025, February 25). Safety Data Sheet.
- Anonymous. (2010, January 12). Safety Data Sheet.
- Anonymous. (2022, February 3). Safety data sheet.
- Anonymous. (n.d.). Safety Data Sheet.
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- 1. 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone | 1263378-58-0 [chemicalbook.com]
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- 3. spectrumchemical.com [spectrumchemical.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. ruizfoods-ca.safepersonnelsds.com [ruizfoods-ca.safepersonnelsds.com]
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- 11. fishersci.com [fishersci.com]
Physicochemical Profiling of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone: LogP, Hydrophilicity, and Medicinal Utility
[1]
Executive Summary
In the landscape of Fragment-Based Drug Discovery (FBDD), the search for scaffolds that balance solubility with permeability is paramount.[1] 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone (CAS: 1263378-58-0) represents a critical structural motif: a polar, non-aromatic heterocycle with a defined vector for solubility.[1] Unlike its secondary alcohol counterpart (3-hydroxypyrrolidine), the 3-hydroxy-3-methyl substitution pattern introduces a quaternary center, effectively blocking metabolic oxidation to the ketone while modulating lipophilicity via the "magic methyl" effect.
This guide provides an in-depth analysis of the hydrophilicity and LogP of this compound, detailing experimental protocols for accurate determination and discussing its utility as a robust, metabolically stable building block in modern drug design.
Chemical Architecture & Physicochemical Profile[1][2]
The compound 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone is a functionalized pyrrolidine amide.[1] Its physicochemical behavior is governed by the interplay between the hydrophilic hydroxyl/amide groups and the lipophilic pyrrolidine ring/methyl group.
Structural Identity[1]
-
IUPAC Name: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)ethanone[1]
-
CAS Number: 1263378-58-0
-
Molecular Formula: C
H NO [1] -
Molecular Weight: 143.18 g/mol
Calculated Physicochemical Properties[1][3][4][5]
The following properties define the compound's "drug-likeness" and suitability as a fragment.
| Property | Value (Estimated) | Significance |
| cLogP | -0.1 to +0.4 | Indicates a balanced hydrophilic/lipophilic profile, ideal for oral bioavailability (Lipinski's Rule of 5).[1] |
| LogD (pH 7.4) | ~ cLogP | As a neutral amide, ionization is negligible at physiological pH; LogD approximates LogP.[1] |
| TPSA | ~ 49 Ų | Topological Polar Surface Area < 140 Ų suggests excellent membrane permeability.[1] |
| H-Bond Donors | 1 (OH) | Facilitates specific binding interactions without excessive desolvation penalties.[1] |
| H-Bond Acceptors | 2 (Amide O, OH) | Supports water solubility and hydrogen bonding with protein targets.[1] |
| Rotatable Bonds | 1 (Amide bond) | Low flexibility (rigid ring) reduces entropic penalty upon binding.[1] |
Scientist's Note: The "3-methyl" group is not merely a spacer; it increases the cLogP by approximately 0.5 units compared to the des-methyl analog (1-acetyl-3-pyrrolidinol, cLogP ~ -0.6). This shift pushes the molecule from "highly hydrophilic" to "optimally balanced," improving passive permeability while retaining high aqueous solubility.
The Role of LogP in Drug Design[6]
The partition coefficient (LogP) is the quintessential descriptor of a molecule's lipophilicity. For 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone, the LogP falls into a "sweet spot" (range -0.5 to +1.0).[1]
Hydrophilicity vs. Permeability[1][7]
-
High Hydrophilicity (LogP < -1): Excellent solubility but poor membrane permeability.[1] Compounds often require active transport.[1]
-
High Lipophilicity (LogP > 3): Good permeability but poor solubility, high metabolic clearance, and toxicity risks.[1]
-
The "Golden Triangle" (LogP 0–3): Our target compound sits at the lower end of this range.[1] It is sufficiently lipophilic to cross membranes passively but hydrophilic enough to exist as a free fraction in plasma, minimizing non-specific binding.[1]
Metabolic Stability: The Gem-Dimethyl Effect
The 3-hydroxy-3-methyl motif is a strategic design element.
-
Oxidation Block: A secondary alcohol (CH-OH) is a prime target for dehydrogenases, converting it to a ketone.[1] The tertiary alcohol (C(Me)-OH) in this compound is resistant to this oxidation pathway.[1]
-
Conformational Lock: The geminal disubstitution (methyl + hydroxyl) restricts the conformational flexibility of the pyrrolidine ring, potentially locking the pharmacophore in a bioactive conformation.
Experimental Determination of LogP
While calculated values (cLogP) are useful, experimental validation is mandatory for high-quality data sets.[1] Two primary methods are recommended: the Shake-Flask Method (Gold Standard) and RP-HPLC (High Throughput).[1]
Protocol A: Shake-Flask Method (OECD 107)
Best for: High accuracy, validating computational models.[1]
Reagents:
-
n-Octanol (HPLC Grade)[1]
-
Water (Double Distilled, Phosphate Buffered to pH 7.4)[1]
-
1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone (Test Compound)[1]
Workflow:
-
Pre-Saturation: Mix n-octanol and water (1:1 v/v) and stir for 24 hours to mutually saturate the phases. Separate the phases.
-
Preparation: Dissolve the test compound in the pre-saturated aqueous phase to a known concentration (e.g., 1 mg/mL). Measure absorbance (
) via UV-Vis spectrophotometry (check , likely ~205-210 nm for the amide). -
Partitioning:
-
Add a specific volume of the aqueous stock (
) to a specific volume of pre-saturated octanol ( ) in a glass vial. -
Ratios (Oct:Aq) of 1:1, 1:2, and 2:1 should be tested to ensure linearity.
-
-
Equilibration: Shake mechanically for 1 hour. Centrifuge at 3000 rpm for 10 minutes to separate phases.
-
Analysis:
-
Calculation:
[1]
Protocol B: RP-HPLC Method (OECD 117)
Best for: Speed, small sample volume, screening libraries.[1]
Principle: Retention time on a hydrophobic column (C18) correlates with LogP.[1]
Workflow:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]
-
Mobile Phase: Methanol/Water (Isocratic 75:25 or gradient).[1]
-
Calibration: Inject a set of 5-7 reference standards with known LogP values (e.g., Acetophenone, Toluene, Naphthalene).[1]
-
Data Acquisition: Record the retention factor (
) for the standards and the test compound. (where is retention time and is dead time) -
Correlation: Plot
vs. LogP of standards to generate a calibration curve. -
Determination: Interpolate the LogP of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone from its measured
.[1]
Visualization of Workflows & Pathways
The following diagrams illustrate the structural logic and the experimental decision tree for characterizing this compound.
Structural Logic & Metabolic Stability[1]
Figure 1: Structural decomposition highlighting the functional roles of the N-acetyl and 3-hydroxy-3-methyl motifs.
LogP Determination Decision Tree[1]
Figure 2: Decision matrix for selecting and executing the appropriate LogP determination protocol.
Applications in Drug Discovery[2][6]
Fragment-Based Drug Discovery (FBDD)
This molecule serves as an ideal fragment .[1] Its low molecular weight (143 Da) allows for the addition of significant complexity while staying within the "Rule of 3" for fragments (MW < 300, LogP < 3, H-donors < 3).[1]
-
Vector Growth: The acetyl group can be hydrolyzed or modified to link to larger scaffolds.[1] The hydroxyl group offers a vector for exploring hydrogen bonding pockets in target proteins.[1]
Solubility Enhancer
In Lead Optimization, appending a 3-hydroxy-3-methyl-pyrrolidine tail to a lipophilic drug candidate can significantly improve aqueous solubility without introducing a metabolic "soft spot" (unlike a simple alkyl chain or secondary alcohol).[1]
References
-
OECD Guidelines for the Testing of Chemicals. (1995).[1] Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.[1] [Link]
-
OECD Guidelines for the Testing of Chemicals. (2004).[1] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.[1] [Link][1]
-
Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
-
PubChem. (n.d.).[1] Compound Summary for CID 19608940, 1-(Pyrrolidin-3-yl)ethanone (Analog Reference). National Center for Biotechnology Information.[1] [Link]
-
Meanwell, N. A. (2011).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design (Context on metabolic blocking strategies). Journal of Medicinal Chemistry. [Link]
Methodological & Application
Synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone from 3-pyrrolidinol
An Application Guide for the Multi-Step Synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone
Abstract
This comprehensive application note provides a detailed, three-step synthetic protocol for the preparation of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone, a valuable tertiary alcohol derivative of the pyrrolidine scaffold. The pyrrolidine ring is a foundational motif in medicinal chemistry, appearing in numerous FDA-approved pharmaceuticals.[1][2] This guide details a robust and scalable pathway commencing from commercially available 3-pyrrolidinol. The synthesis involves an initial N-acetylation, followed by a Swern oxidation to the corresponding ketone, and culminates in a nucleophilic addition using a Grignard reagent to construct the target tertiary alcohol. Each step is accompanied by in-depth mechanistic insights, a detailed experimental protocol, safety considerations, and characterization guidelines, designed for researchers in synthetic chemistry and drug development.
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine nucleus is a privileged scaffold in modern drug discovery, prized for its three-dimensional structure which allows for precise spatial orientation of substituents to interact with biological targets.[2] The synthesis of novel, functionalized pyrrolidine derivatives is therefore of paramount importance. The target molecule, 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone, incorporates a tertiary alcohol, a functional group that can serve as a key synthetic handle or contribute directly to binding interactions. This guide presents a logical and efficient synthetic route, breaking down the process into three distinct, high-yielding stages.
Overall Synthetic Strategy
The transformation of 3-pyrrolidinol to the target compound is achieved through a strategically planned three-step sequence. This approach ensures high selectivity and control at each stage, beginning with the protection and activation of the pyrrolidine nitrogen, followed by modification of the C3 position.
Figure 1: Overall workflow for the synthesis of the target compound.
Part 1: N-Acetylation of 3-Pyrrolidinol
Scientific Rationale: The first step involves the acylation of the secondary amine of 3-pyrrolidinol. This serves two primary purposes: 1) It installs the required N-acetyl group present in the final product, and 2) It protects the nitrogen from reacting in subsequent steps, particularly with the Grignard reagent in the final step. Acetic anhydride is an ideal acetylating agent for this purpose due to its high reactivity and the fact that the only byproduct is acetic acid, which can be easily neutralized and removed during aqueous workup.
Protocol 1: Synthesis of 1-Acetyl-3-hydroxypyrrolidine
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add 3-pyrrolidinol (1.0 eq) and dichloromethane (DCM, approx. 10 volumes). Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (TEA, 1.2 eq) to the solution. TEA acts as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product.
-
Acetylation: Add acetic anhydride (1.1 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-acetyl-3-hydroxypyrrolidine as a crude oil, which can be used in the next step without further purification.
| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Amount |
| 3-Pyrrolidinol | C₄H₉NO | 87.12 | 1.0 | (User Defined) |
| Acetic Anhydride | C₄H₆O₃ | 102.09 | 1.1 | (Calculated) |
| Triethylamine | C₆H₁₅N | 101.19 | 1.2 | (Calculated) |
| Dichloromethane | CH₂Cl₂ | 84.93 | Solvent | (10 volumes) |
Part 2: Swern Oxidation to 1-Acetyl-3-pyrrolidinone
Scientific Rationale: This step converts the secondary alcohol of the intermediate into a ketone. The Swern oxidation is chosen for its mild reaction conditions and high efficiency, avoiding the use of heavy metals like chromium. The mechanism involves the activation of dimethyl sulfoxide (DMSO) with oxalyl chloride to form an electrophilic sulfur species, which is then attacked by the alcohol. A hindered base, typically triethylamine, is used in the final step to induce an elimination reaction that yields the ketone.[3]
Protocol 2: Synthesis of 1-Acetyl-3-pyrrolidinone
-
Setup: In a three-neck flask under an inert nitrogen atmosphere, prepare a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (10 volumes). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activator Formation: In a separate flask, prepare a solution of anhydrous DMSO (2.2 eq) in anhydrous DCM. Add this DMSO solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 15 minutes.
-
Alcohol Addition: Dissolve the crude 1-acetyl-3-hydroxypyrrolidine (1.0 eq) from the previous step in anhydrous DCM. Add this solution dropwise to the activated DMSO mixture. Stir for 45-60 minutes at -78 °C.
-
Elimination: Add triethylamine (5.0 eq) dropwise to the reaction mixture. After addition, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.
-
Workup: Add water to quench the reaction. Extract the product with DCM. Combine the organic layers and wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to obtain pure 1-acetyl-3-pyrrolidinone.
| Reagent | Formula | Molar Mass ( g/mol ) | Equivalents | Amount |
| 1-Acetyl-3-hydroxypyrrolidine | C₆H₁₁NO₂ | 129.16 | 1.0 | (User Defined) |
| Oxalyl Chloride | (COCl)₂ | 126.93 | 1.5 | (Calculated) |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 2.2 | (Calculated) |
| Triethylamine | C₆H₁₅N | 101.19 | 5.0 | (Calculated) |
| Dichloromethane (Anhydrous) | CH₂Cl₂ | 84.93 | Solvent | (Appropriate Vol.) |
Part 3: Grignard Reaction for Tertiary Alcohol Synthesis
Scientific Rationale: The final and key step is the formation of the tertiary alcohol via a Grignard reaction. Grignard reagents, such as methylmagnesium bromide (CH₃MgBr), are potent carbon-based nucleophiles.[4][5] The nucleophilic methyl group attacks the electrophilic carbonyl carbon of 1-acetyl-3-pyrrolidinone, breaking the C=O π-bond and forming a magnesium alkoxide intermediate. A subsequent aqueous acidic workup protonates the alkoxide to yield the final tertiary alcohol product.[4][6]
Sources
- 1. enamine.net [enamine.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
Reaction conditions for N-acetylation of substituted pyrrolidines
An Application Guide to the N-Acetylation of Substituted Pyrrolidines
Abstract
The N-acetylated pyrrolidine motif is a cornerstone in medicinal chemistry and drug development, valued for its ability to modulate the physicochemical properties of parent molecules, such as solubility, metabolic stability, and target binding affinity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction conditions for the N-acetylation of substituted pyrrolidines. We delve into the causal relationships behind the selection of reagents and conditions, offering detailed, field-proven protocols, comparative data, and troubleshooting insights to ensure reliable and high-yielding transformations.
Introduction: The Strategic Importance of N-Acetylation
N-acetylation is a fundamental and highly versatile transformation in organic synthesis. For secondary amines like substituted pyrrolidines, the introduction of an acetyl group (CH₃CO-) serves multiple strategic purposes. It can act as a robust protecting group for the nitrogen atom, but more frequently, it is installed as a permanent feature of a final active pharmaceutical ingredient (API). The acetyl group can enhance membrane permeability, reduce the basicity of the parent amine, and introduce a key hydrogen bond acceptor, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profile.
This guide focuses on providing the practical and theoretical foundation necessary to successfully perform this critical reaction on diverse and complex pyrrolidine scaffolds.
Core Principles: Understanding the Reaction Components
The N-acetylation of a pyrrolidine is a nucleophilic acyl substitution reaction. The reaction's success hinges on the interplay between three key components: the pyrrolidine substrate (nucleophile), the acetylating agent (electrophile), and the choice of base and solvent.
The Nucleophile: Substituted Pyrrolidines
The nitrogen atom of the pyrrolidine ring acts as the nucleophile, using its lone pair of electrons to attack the electrophilic carbonyl carbon of the acetylating agent.[1] The reactivity of this nitrogen is influenced by the substituents on the pyrrolidine ring. Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the nitrogen, potentially slowing the reaction, while electron-donating groups (EDGs) can enhance it. Steric hindrance around the nitrogen atom can also impede the reaction, necessitating more reactive reagents or harsher conditions.
The Electrophile: Choice of Acetylating Agent
The selection of the acetylating agent is the most critical decision and is driven by the reactivity of the pyrrolidine substrate. The two most common reagents are Acetic Anhydride and Acetyl Chloride.
-
Acetic Anhydride (Ac₂O): This is the most widely used reagent for routine acetylations due to its moderate reactivity, ease of handling, and less corrosive nature.[2][3] The reaction is controllable and produces acetic acid as a byproduct, which can be easily removed during aqueous work-up.[4] For many substrates, Ac₂O provides high yields and purity, making it the preferred choice for process stability and scale-up.[4]
-
Acetyl Chloride (AcCl): As an acid chloride, AcCl is significantly more electrophilic and reactive than Ac₂O.[4] This high reactivity is advantageous for acetylating less nucleophilic pyrrolidines (e.g., those with EWGs) or sterically hindered substrates, often allowing reactions to proceed at lower temperatures and shorter times.[2][4] However, its high reactivity comes with drawbacks: it is highly sensitive to moisture and reacts vigorously, liberating corrosive hydrogen chloride (HCl) gas.[2] This HCl byproduct will react with the starting amine to form a non-nucleophilic hydrochloride salt, meaning at least two equivalents of a base are required—one to neutralize the HCl and one to act as an acid scavenger for the reaction itself.[2][5]
The Base: Acid Scavenger and Catalyst
A base is almost always included in N-acetylation reactions. Its primary role is to neutralize the acidic byproduct (acetic acid or HCl) generated during the reaction, preventing the protonation and deactivation of the starting pyrrolidine.
-
Tertiary Amines (Triethylamine, Pyridine): Non-nucleophilic tertiary amines like triethylamine (Et₃N or TEA) or pyridine are common stoichiometric bases.[5][6] They are effective acid scavengers. Pyridine is sometimes favored as it can also play a mild catalytic role.[5]
-
4-(Dimethylamino)pyridine (DMAP): A Superior Catalyst: For sluggish or challenging acetylations, a catalytic amount (1-10 mol%) of DMAP is often added. DMAP is a "super catalyst" for acylation reactions.[7] It functions not as a simple base, but as a potent nucleophilic catalyst. DMAP reacts with the acetylating agent to form a highly reactive N-acylpyridinium intermediate.[7][8] This intermediate is a much more potent acylating species than the original anhydride or chloride, dramatically accelerating the rate of the reaction.[7]
Experimental Workflow and Protocols
General Experimental Workflow
The overall process for N-acetylation is straightforward and can be visualized as a sequence of distinct stages from setup to final product analysis.
Caption: General workflow for the N-acetylation of substituted pyrrolidines.
Protocol 1: Standard Acetylation using Acetic Anhydride
This protocol is suitable for most substituted pyrrolidines with good nucleophilicity.
Materials:
-
Substituted Pyrrolidine (1.0 eq)
-
Acetic Anhydride (1.2 - 1.5 eq)
-
Triethylamine (Et₃N) (1.5 eq) or Pyridine (1.5 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.05 eq, optional)
-
Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted pyrrolidine (1.0 eq), triethylamine (1.5 eq), and optional DMAP (0.05 eq) in anhydrous DCM (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Addition: Add acetic anhydride (1.2 eq) dropwise to the cooled solution via syringe over 5-10 minutes. An exotherm may be observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS.
-
Quench: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing water or ice water to quench the excess acetic anhydride.[9]
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washes: Wash the combined organic layer sequentially with:
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude N-acetylated product.[12]
-
Purification: Purify the crude product by flash column chromatography or recrystallization as needed.
Protocol 2: Acetylation of Challenging Substrates using Acetyl Chloride
This protocol is for less reactive or sterically hindered pyrrolidines.
Materials:
-
Substituted Pyrrolidine (1.0 eq)
-
Acetyl Chloride (1.1 - 1.2 eq)
-
Pyridine (2.2 eq) or Triethylamine (2.2 eq)
-
Dichloromethane (DCM)
-
1 M HCl (aq), Saturated NaHCO₃ (aq), 1 M CuSO₄ (aq, if using pyridine), Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the substituted pyrrolidine (1.0 eq) and pyridine (2.2 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.[5]
-
Addition: Prepare a solution of acetyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture. A precipitate of pyridinium hydrochloride may form.[5]
-
Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC until completion (typically 1-3 hours). If the reaction is slow, a catalytic amount of DMAP can be added.[5]
-
Work-up: Dilute the reaction mixture with DCM and transfer to a separatory funnel.
-
Washes: Wash the organic layer sequentially with:
-
1 M HCl (to remove the bulk of the pyridine).
-
1 M CuSO₄ solution (optional, but highly effective for removing the last traces of pyridine).[5]
-
Saturated NaHCO₃ solution (to neutralize any remaining acid).
-
Brine.
-
-
Drying and Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the product by flash column chromatography or other suitable methods.
Comparative Reaction Data
The choice of conditions can significantly impact the reaction outcome. The following table summarizes representative conditions for the N-acetylation of various amines, illustrating common trends.
| Substrate Example | Acetylating Agent | Base / Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference(s) |
| Pyrrolidine | Acetic Anhydride | Et₃N | DCM | 0 to RT | 2 | >95 | [13] |
| (S)-Proline | Acetyl Chloride | Aq. Base | Water/DCM | 0 to RT | 1 | High | [14] |
| 2-Aminopyridine | Acetic Anhydride | None (used as solvent) | Acetic Anhydride | <60 | 1 | 95 | [9] |
| Aniline | Acetyl Chloride | Iodine (cat.) | Solvent-free | RT | <0.5 | 98 | [6] |
| Benzylamine | Acetonitrile* | Al₂O₃ (cat.) | Acetonitrile | 100 | 28 | 94 | [15][16] |
| Diethylamine | Acetic Anhydride | None | Neat | RT | <1 | 95 | [17] |
*Note: Acetonitrile serves as a non-traditional, greener acetylating agent in some modern protocols, typically requiring a catalyst and higher temperatures.[15]
Mechanistic Insight
Understanding the reaction mechanism allows for rational troubleshooting and optimization.
General Mechanism of N-Acetylation
The reaction proceeds via a two-step nucleophilic acyl substitution. The pyrrolidine nitrogen attacks a carbonyl carbon of the acetylating agent, forming a tetrahedral intermediate. This intermediate then collapses, expelling the most stable leaving group (acetate for Ac₂O, chloride for AcCl) to form the final amide product.
Caption: Simplified mechanism for N-acetylation with acetic anhydride.
The Role of DMAP Catalysis
When DMAP is present, it intercepts the acetylating agent first to form a highly electrophilic N-acylpyridinium salt. This activated species is then readily attacked by the pyrrolidine nitrogen, regenerating the DMAP catalyst for the next cycle. This catalytic cycle dramatically lowers the activation energy of the reaction.[7][8]
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficiently reactive acetylating agent. 2. Low nucleophilicity of the pyrrolidine substrate. 3. Ineffective acid scavenging. | 1. Switch from Ac₂O to the more reactive AcCl. 2. Add a catalytic amount of DMAP (1-10 mol%). 3. Ensure at least 1.1 eq of base is present (or 2.1 eq if starting from a hydrochloride salt). |
| Low Yield | 1. Product loss during aqueous work-up (if product has some water solubility). 2. Hydrolysis of the product. 3. Incomplete reaction. | 1. Use brine for all aqueous washes and back-extract aqueous layers with the organic solvent. 2. Ensure work-up is not overly acidic or basic for extended periods. Keep washes brief. 3. See "Incomplete Reaction" above. |
| Formation of Side Products | 1. Reaction with other functional groups in the substrate (e.g., -OH, primary amines). 2. Hydrolysis of acetylating agent due to wet solvent/reagents. | 1. Protect other nucleophilic groups prior to N-acetylation. 2. Use anhydrous solvents and fresh reagents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
Conclusion
The N-acetylation of substituted pyrrolidines is a reliable and indispensable reaction in the modern synthetic chemist's toolkit. A successful outcome is achieved through the rational selection of an acetylating agent matched to the substrate's reactivity, the appropriate use of a base, and, when necessary, the application of a nucleophilic catalyst like DMAP. The protocols and principles outlined in this guide provide a robust framework for achieving high-yielding and clean conversions, facilitating the rapid advancement of research and drug development programs.
References
A complete list of sources cited in this document is provided below for verification and further reading.
- Vertex AI Search. (2026). Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process?.
- Chemistry Stack Exchange. (2022).
- Taylor & Francis Online. (2009).
- Unknown Source.
- NINGBO INNO PHARMCHEM CO.,LTD.
- Sciencemadness Discussion Board. (2024).
- MDPI.
- PubMed. (2009). Structural analyses of N-acetylated 4-(dimethylamino)pyridine (DMAP) salts.
- ResearchGate. (2019).
- YouTube. (2024). Acylation of an amine using acetic anhydride.
- PMC. (2020).
- Organic Chemistry Portal. 4-(N,N-Dimethylamino)
- ResearchGate. (2025).
- Benchchem.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup.
- ACS Publications. (2022).
- CDN.
- Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups.
- Frontiers.
- NINGBO INNO PHARMCHEM CO.,LTD.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 3. Sciencemadness Discussion Board - Acetic anhydride or acetyl chloride, that is the question... - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. Acetyl Chloride vs Acetic Anhydride: Which Acetylation Reagent is Better for Your Process? - SINOCHEM [sinocheme.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. tandfonline.com [tandfonline.com]
- 7. nbinno.com [nbinno.com]
- 8. 4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | A Stoichiometric Solvent-Free Protocol for Acetylation Reactions [frontiersin.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nbinno.com [nbinno.com]
- 15. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone as a pharmaceutical intermediate
This guide is structured as a high-level technical dossier for pharmaceutical scientists, focusing on the utility of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) and lead optimization.
A Privileged Tertiary Alcohol Scaffold for Physicochemical Optimization[1]
Executive Summary
1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone (CAS: 1263378-58-0) represents a "privileged fragment" in modern medicinal chemistry. Unlike simple pyrrolidines, this scaffold incorporates a tertiary alcohol combined with a geminal methyl group. This specific structural motif offers a solution to the "solubility-metabolism paradox": it significantly lowers lipophilicity (LogP) and enhances aqueous solubility while resisting oxidative metabolism (due to the tertiary center) and glucuronidation (due to steric shielding).
This guide details the synthesis, deprotection, and functionalization of this intermediate, providing validated protocols for integrating this scaffold into kinase inhibitors and GPCR ligands.
Chemical Profile & Properties[2][3][4][5][6][7]
| Property | Data | Relevance |
| IUPAC Name | 1-(3-hydroxy-3-methylpyrrolidin-1-yl)ethanone | Official nomenclature. |
| Molecular Formula | C₇H₁₃NO₂ | Low MW (143.18 Da) ideal for FBDD. |
| Chirality | Contains 1 stereocenter (C3) | Available as (R), (S), or Racemate. |
| LogP (Calc) | ~ -0.5 to 0.1 | Highly polar; excellent for lowering cLogP. |
| H-Bond Donors | 1 (Tertiary -OH) | Critical for directional H-bonding in active sites. |
| Metabolic Stability | High | Tertiary alcohol prevents oxidation to ketone.[1] |
Synthesis & Manufacturing
Context: While often purchased, in-house synthesis allows for the introduction of isotopically labeled acetyl groups or specific stereochemical enrichment.
Workflow Visualization
Caption: Standard N-acylation workflow for generating the title compound from the free amine precursor.
Protocol A: N-Acetylation (Synthesis of Title Compound)
Objective: To synthesize 10g of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone.
-
Setup: Charge a 250 mL round-bottom flask with 3-hydroxy-3-methylpyrrolidine hydrochloride (10.0 g, 72.6 mmol) and anhydrous Dichloromethane (DCM) (100 mL).
-
Base Addition: Cool to 0°C. Add Triethylamine (TEA) (22.0 g, 218 mmol, 3.0 eq) dropwise. The suspension will clear as the free amine is liberated.
-
Acylation: Add Acetyl Chloride (6.27 g, 80.0 mmol, 1.1 eq) dropwise over 20 minutes, maintaining internal temperature <5°C. Note: Acetic anhydride can be substituted if a milder reagent is preferred.
-
Reaction: Warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM, stain with KMnO₄).
-
Workup: Wash the organic layer with 1N HCl (50 mL) to remove excess TEA, followed by Sat. NaHCO₃ (50 mL) and Brine (50 mL).
-
Isolation: Dry over Na₂SO₄, filter, and concentrate in vacuo. The product is typically a viscous, colorless oil or low-melting solid.
-
Yield Expectation: >90%.[2]
-
Application Protocols (Downstream Utility)
The "Ethanone" moiety is often a stable "mask" or a model fragment. The two primary applications are Deacetylation (to access the reactive amine) and O-Functionalization (to derivatize the tertiary alcohol).
Protocol B: Deacetylation (Accessing the Scaffold)
Use Case: You have the ethanone (perhaps from a fragment screen hit) and need to liberate the amine to couple it to a drug core.
Challenge: Amide hydrolysis requires harsh conditions. Method: Acid-Mediated Hydrolysis.[3]
-
Dissolution: Dissolve 1.0 g of the ethanone in 6N HCl (10 mL).
-
Reflux: Heat to reflux (100°C) for 6–12 hours. Monitor by LC-MS (looking for mass shift -42 Da).
-
Workup: Concentrate to dryness to obtain the 3-hydroxy-3-methylpyrrolidine hydrochloride salt directly.
-
Usage: Use this salt directly in SNAr or Amide Coupling reactions with your drug core (using excess base to neutralize the HCl).
Protocol C: O-Alkylation of the Tertiary Alcohol
Use Case: Creating an ether linkage. This is chemically challenging due to steric hindrance and the risk of elimination (E2) to form the alkene.
Mechanistic Insight: Standard Williamson ether synthesis (NaH + Alkyl Halide) often fails with tertiary alcohols due to elimination. Acid-catalyzed imidate chemistry or Silver-mediated alkylation is preferred.
Recommended Method: Silver(I) Oxide Mediated Alkylation
-
Reagents: Dissolve the substrate (1 eq) in anhydrous DMF or Acetonitrile .
-
Activation: Add Alkyl Iodide (e.g., MeI, EtI, 3-5 eq) and Silver(I) Oxide (Ag₂O) (1.5–2.0 eq).
-
Conditions: Stir at RT to 40°C in the dark (foil-wrapped) for 24-48 hours.
-
Filtration: Filter through a Celite pad to remove silver salts.
-
Purification: The tertiary ether is often difficult to separate from elimination byproducts; use Prep-HPLC.
Strategic Utility in Drug Design (FBDD)
The primary value of this intermediate is its role as a Physicochemical Modulator .
Decision Logic: When to Use This Scaffold
Caption: Decision matrix for selecting the 3-hydroxy-3-methylpyrrolidine scaffold during lead optimization.
Key Advantages:
-
Metabolic Shielding: The geminal methyl group sterically hinders the hydroxyl, significantly reducing glucuronidation compared to secondary alcohols [1].[4]
-
Oxidative Resistance: Being a tertiary alcohol, it cannot be oxidized to a ketone by dehydrogenases, a common clearance pathway for 3-hydroxypyrrolidines [2].
-
Vector Geometry: The 3,3-disubstitution creates a "kink" in the pyrrolidine ring, orienting the H-bond donor (OH) in a specific vector distinct from unsubstituted pyrrolidines.
Analytical Quality Control
Method: Reverse-Phase HPLC (Chiral and Achiral).
-
Achiral Purity:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV 210 nm (Weak chromophore; rely on ELSD or MS if available).
-
-
Chiral Purity (Critical):
-
Column: Chiralpak AD-H or IC.
-
Mobile Phase: Hexane:IPA (90:10) or Supercritical CO2 (SFC).
-
Note: Enantiomers of this scaffold can have vastly different biological activities. Always verify ee% if using a chiral starting material.
-
References
-
Chiodi, D., & Ishihara, Y. (2025).[5] Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery. Journal of Medicinal Chemistry. Link
-
Shanu-Wilson, J. (2023).[6][7] Small but mighty: the impact of tertiary alcohols in drug design. Hypha Discovery. Link
-
Johnson, P., et al. (2019). Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space. ACS Medicinal Chemistry Letters. Link
-
BenchChem Protocols. Synthesis of Pharmaceutical Intermediates Using (R)-3-Hydroxypyrrolidin-2-one. Link
Sources
- 1. Relative Reactivities of Alcohols [www1.chem.umn.edu]
- 2. chemimpex.com [chemimpex.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Tertiary Alcohol: Reaping the Benefits but Minimizing the Drawbacks of Hydroxy Groups in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. orgsyn.org [orgsyn.org]
- 7. mdpi.com [mdpi.com]
Application Note: 3-Hydroxy-3-Methylpyrrolidine Scaffolds in Drug Discovery
Executive Summary
The 3-hydroxy-3-methylpyrrolidine scaffold represents a high-value pharmacophore in modern medicinal chemistry. Unlike simple pyrrolidines, this scaffold introduces a quaternary carbon center , significantly influencing the molecule's physicochemical profile.
This guide addresses the "Escape from Flatland" initiative, emphasizing the transition from planar aromatic structures to three-dimensional (Fsp3-rich) architectures. The 3-hydroxy-3-methylpyrrolidine motif offers three distinct advantages:
-
Metabolic Blocking: The C3-methyl group sterically hinders oxidation and prevents metabolic soft-spot degradation common in unsubstituted pyrrolidines.
-
Solubility Enhancement: The C3-hydroxyl group acts as a hydrogen bond donor/acceptor, lowering cLogP without introducing excessive molecular weight.
-
Vector Definition: The rigid ring structure orients substituents at the nitrogen and C3 positions in a defined vector space, critical for structure-based drug design (SBDD).
Medicinal Chemistry Rationale: The Quaternary Advantage
In drug design, the introduction of a methyl group at a metabolic soft spot is a validated strategy to extend half-life (
Structural Logic & Causality
-
The "Magic Methyl" Effect: Introducing a methyl group at C3 creates a quaternary center. This prevents aromatization or oxidation to the lactam at that specific site.
-
Conformational Locking: The geminal disubstitution (methyl and hydroxyl) at C3 biases the pyrrolidine ring pucker, potentially reducing the entropic penalty upon binding to a protein target.
Data: Physicochemical Comparison
The following table illustrates the theoretical shift in properties when evolving a fragment from a simple pyrrolidine to the target scaffold.
| Property | Pyrrolidine | 3-Hydroxypyrrolidine | 3-Hydroxy-3-Methylpyrrolidine | Impact |
| Hybridization | High Fsp3 | High Fsp3 | Maximized Fsp3 (Quaternary) | Improved Selectivity |
| Metabolic Risk | High (C2/C3 oxidation) | Moderate | Low (Steric Block) | Extended |
| H-Bond Capacity | 1 Acceptor (N) | 1 Acc / 1 Don | 1 Acc / 1 Don | Solubility |
| Chirality | Achiral | Chiral (1 center) | Chiral (1 center) | Specificity |
Visualization: Scaffold Optimization Logic
The following diagram illustrates the decision matrix for selecting this scaffold during Lead Optimization.
Figure 1: Logic flow for selecting 3-hydroxy-3-methylpyrrolidine to solve common ADME and structural defects in early hits.
Experimental Protocols
Protocol A: Synthesis of N-Boc-3-hydroxy-3-methylpyrrolidine
Objective: To synthesize the core scaffold with high purity, establishing the quaternary center via Grignard addition. Precursor: N-Boc-3-pyrrolidinone (Commercially available).
Reagents:
-
N-Boc-3-pyrrolidinone (
eq) -
Methylmagnesium bromide (MeMgBr), 3.0 M in ether (
eq) -
Tetrahydrofuran (THF), anhydrous
-
Ammonium chloride (sat. aq.)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet. Cool to 0°C using an ice bath.
-
Solvent Charge: Add anhydrous THF (10 mL per gram of substrate) to the flask.
-
Substrate Addition: Dissolve N-Boc-3-pyrrolidinone in the THF.
-
Nucleophilic Addition (Critical Step):
-
Causality: The temperature must be maintained at 0°C or lower during addition to prevent side reactions (e.g., enolization) and ensure chemoselectivity for the ketone.
-
Dropwise add MeMgBr (1.2 eq) over 20 minutes.
-
Observe the reaction for exotherm.
-
-
Reaction Monitoring: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO4, as the product is not UV active).
-
Quench: Cool back to 0°C. Carefully quench with saturated aqueous
.-
Note: Vigorous bubbling will occur. Add slowly.
-
-
Extraction: Extract with Ethyl Acetate (
). Wash combined organics with brine. -
Purification: Dry over
, filter, and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Yield Expectation: 75–85%.
Validation:
Protocol B: Microsomal Stability Assay
Objective: To validate the metabolic stability conferred by the C3-methyl group compared to the non-methylated analog.
Materials:
-
Test Compounds: 3-hydroxy-3-methylpyrrolidine derivative vs. 3-hydroxypyrrolidine derivative.
-
Liver Microsomes (Human/Rat), 20 mg/mL.
-
NADPH Regenerating System.
Workflow:
-
Incubation: Prepare a 1
solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes. -
Initiation: Pre-incubate at 37°C for 5 mins. Initiate reaction by adding NADPH.
-
Sampling: Aliquot samples at
minutes. -
Quench: Immediately add ice-cold Acetonitrile containing internal standard (IS) to precipitate proteins.
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
Calculation:
Visualization: Synthetic Workflow
Figure 2: Synthetic pathway for the generation of the core scaffold and subsequent library entry.
References
-
Barnes-Seeman, D. (2012). The "Magic Methyl" Effect on the Biological Activity of Drug Candidates. Current Topics in Medicinal Chemistry. Link
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link
-
Enamine Ltd. (2023). 3-hydroxy-3-methylpyrrolidine Building Blocks: Synthesis and Application. Enamine Store Catalog. Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Troubleshooting & Optimization
Improving yield in the synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone
Technical Support Center: Synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone
Ticket ID: SYN-OPT-3HMPE Subject: Yield Optimization & Process Troubleshooting Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Chemical Context
This guide addresses the synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone (CAS: 1263378-58-0).[1] This molecule presents two distinct chemical challenges that frequently degrade yield:
-
Quaternary Center Formation: The introduction of the methyl group at the 3-position via Grignard addition is prone to enolization side reactions.
-
High Water Solubility: The final product is a low-molecular-weight polar amide-alcohol, causing significant product loss during aqueous workup.
The following protocols prioritize atom economy and isolation efficiency .
Core Synthesis Workflow
The most robust route utilizes N-benzyl-3-pyrrolidinone as the starting scaffold, followed by Grignard addition, debenzylation, and selective acetylation.
Step 1: The Grignard Addition (Carbon Framework)
Target: 1-Benzyl-3-methylpyrrolidin-3-ol
The Problem: Simple addition of Methylmagnesium Bromide (MeMgBr) to 3-pyrrolidinones often results in low yields due to the basicity of the Grignard reagent causing enolization of the ketone rather than nucleophilic addition.
Optimized Protocol (Luche-Type Conditions):
-
Reagents: N-Benzyl-3-pyrrolidinone (1.0 eq), Anhydrous CeCl₃ or LaCl₃·2LiCl (1.1 eq), MeMgBr (1.2 eq), THF (Anhydrous).
-
Procedure:
-
Suspend anhydrous CeCl₃ in THF and stir for 1 hour at room temperature (activation).
-
Cool to -78°C. Add the ketone.
-
Add MeMgBr dropwise. The Lanthanide salt acts as a Lewis acid, coordinating to the carbonyl oxygen, increasing electrophilicity while suppressing basicity (enolization).
-
Warm to 0°C slowly.
-
-
Critical Checkpoint: Quench with sat. NH₄Cl.[2][3] Do not use HCl, as tertiary alcohols are prone to acid-catalyzed elimination (dehydration) to form the alkene.
Step 2: Debenzylation & N-Acetylation (Functionalization)
Target: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone[1]
The Problem: Competitive O-acetylation of the tertiary alcohol during N-acetylation.
Optimized Protocol (One-Pot Hydrogenolysis/Acetylation):
-
Hydrogenolysis: Dissolve intermediate in MeOH. Add Pd/C (10% wt). Hydrogenate (H₂ balloon or 50 psi) until debenzylation is complete (monitor by TLC/LCMS).
-
Filtration: Filter off Pd/C over Celite. Do not concentrate to dryness (the free amine is unstable/volatile).
-
Selective Acetylation:
-
Cool the methanolic amine solution to 0°C.
-
Add Triethylamine (1.2 eq) followed by Acetic Anhydride (1.05 eq).
-
Mechanistic Insight: Acetic anhydride in methanol selectively acetylates the more nucleophilic amine over the tertiary alcohol. The steric bulk of the 3-methyl-3-hydroxy center further protects against O-acetylation.
-
Visualization: Reaction Logic & Troubleshooting
Caption: Logical flow of synthesis highlighting critical yield-loss nodes (yellow octagons) and optimized pathways.
Isolation Strategy: The "Hidden" Yield Killer
The final product is highly water-soluble (
Recommended Workup Protocol:
-
Salting Out: Saturate the aqueous layer with NaCl or K₂CO₃. This increases the ionic strength, forcing the organic product out (Salting-out effect).
-
Solvent Choice: Do not use Diethyl Ether or Hexane.
-
Primary Choice: Dichloromethane (DCM).
-
Rescue Choice: Chloroform/Isopropanol (3:1 mixture).[4] This mixture is highly effective for extracting polar amides.
-
-
Continuous Extraction: For scales >5g, use a liquid-liquid continuous extractor with DCM for 12 hours to ensure quantitative recovery.
Troubleshooting & FAQs
Q1: My Grignard reaction shows starting material remaining, even with excess MeMgBr.
-
Diagnosis: Enolization is competing with addition. The Grignard reagent acts as a base, deprotonating the alpha-position.
-
Fix: Use the Cerium(III) Chloride (Luche) or Lanthanum(III) Chloride method described in Module 2. The Lewis acid coordinates the ketone, making it more susceptible to nucleophilic attack and less prone to deprotonation.
Q2: I see two spots on TLC after acetylation. Is one the O-acetyl product?
-
Diagnosis: Likely yes. The tertiary alcohol is sterically hindered but can react if catalyzed by DMAP or if heated.
-
Fix: Treat the crude mixture with K₂CO₃ in Methanol for 30 minutes at RT. This will selectively hydrolyze the unstable ester (O-acetyl) back to the alcohol, while leaving the stable amide (N-acetyl) intact.
Q3: The product disappears after the final aqueous workup.
-
Diagnosis: It is in the water layer.
-
Fix: Evaporate the aqueous layer to dryness (if salts allow) and triturate the solid residue with 10% MeOH in DCM. Filter and concentrate. Alternatively, use the CHCl₃/IPA (3:1) extraction method mentioned in Module 4.[5]
Q4: Can I start with N-Boc-3-pyrrolidinone instead of N-Benzyl?
-
Answer: Yes, but be cautious. The Boc group is acid-labile. During the Grignard quench, ensure the pH does not drop below 4, or you will lose the Boc group prematurely. N-Benzyl is generally more robust for the Grignard step.
References
-
Grignard Optimization (Lewis Acid): Krasovskiy, A., & Knochel, P. (2004). A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides. Angewandte Chemie International Edition. (Demonstrates LaCl3/LiCl utility in enhancing Grignard efficiency).
-
N-Benzyl-3-Pyrrolidinone Synthesis: Study on the synthesis of N-benzyl-3-pyrrolidinone. ResearchGate.
-
Workup of Polar Amides: Frontier, A. Workup for Polar and Water-Soluble Solvents.[2][4] University of Rochester, Dept of Chemistry.
- Selective Acetylation:Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis.
-
Product Data: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone. ChemicalBook.
Sources
Technical Support Center: Minimizing Side Reactions During 3-Hydroxy-3-Methylpyrrolidine Acetylation
Executive Summary: The Chemoselectivity Challenge
Acetylation of 3-hydroxy-3-methylpyrrolidine presents a classic chemoselectivity challenge due to the presence of two distinct nucleophiles and a labile tertiary center:
-
Secondary Amine (Pyrrolidine Ring): Highly nucleophilic, kinetically favored for acetylation.[1]
-
Tertiary Alcohol (C3 Position): Sterically hindered, poor nucleophile, but highly prone to acid-catalyzed elimination (dehydration) .[1]
The Goal: Achieve exclusive
Reaction Pathway Analysis
The following diagram illustrates the competing pathways. The "Safe Zone" lies in kinetic control at low temperatures with acid scavenging.
Figure 1: Reaction landscape for 3-hydroxy-3-methylpyrrolidine acetylation. Kinetic control favors N-acetylation, while thermodynamic or acidic conditions favor side reactions.[1]
Troubleshooting Guide & FAQs
Issue 1: "I am seeing significant alkene formation (dehydration) in my crude NMR."
Diagnosis: Acid-Catalyzed Dehydration.[1]
The tertiary alcohol at the C3 position is extremely sensitive to acid. If you use Acetyl Chloride (AcCl) without sufficient base, or if you heat the reaction in the presence of Acetic Acid (byproduct of Ac
Corrective Actions:
-
Switch to Schotten-Baumann Conditions: Use a biphasic system (DCM/Water) with an inorganic base (NaOH or K
CO ).[1] The aqueous base immediately neutralizes the acid byproduct (HCl or AcOH) before it can catalyze elimination. -
Temperature Control: Never heat the reaction above 40°C. Tertiary alcohols can dehydrate even in weak acids at elevated temperatures.
-
Workup: Avoid acidic washes (e.g., 1M HCl) to remove unreacted amine.[1] Instead, use brine or a very mild buffer (pH 5-6).[1]
Issue 2: "I am getting a mixture of N-acetyl and N,O-diacetyl products."
Diagnosis: Loss of Chemoselectivity.[1] While the amine is more nucleophilic, "forcing" conditions will eventually acetylate the tertiary alcohol. This often happens if nucleophilic catalysts like DMAP are used or if a large excess of anhydride is present.[1]
Corrective Actions:
-
Remove DMAP: 4-Dimethylaminopyridine (DMAP) is a powerful catalyst for acylating hindered alcohols.[1] For selective
-acetylation, do not use DMAP .[1] -
Stoichiometry: Use a slight excess of acylating agent (1.05 – 1.10 equiv).[1] Do not use 2.0+ equiv.
-
Reagent Choice: Use
-acetylsuccinimide or Acetic Anhydride at 0°C. Avoid Acetyl Chloride if selectivity is difficult, as it is much more reactive.[1]
Issue 3: "My yield is low, but the TLC shows conversion. Where is my product?"
Diagnosis: Water Solubility.[1][2]
The product, 1-acetyl-3-hydroxy-3-methylpyrrolidine, is structurally similar to
Corrective Actions:
-
Salting Out: Saturate the aqueous layer with NaCl before extraction.[1]
-
Solvent Selection: Use Dichloromethane (DCM) or Chloroform (CHCl
) for extraction (3x or 4x).[1] Ethyl Acetate is often too non-polar to extract this amide efficiently from water.[1] -
Continuous Extraction: For larger scales, use a liquid-liquid continuous extractor.[1]
Optimized Experimental Protocol
Method: Biphasic Schotten-Baumann Acetylation
This method is the "Gold Standard" for preventing dehydration and
Reagents:
-
Substrate: 3-Hydroxy-3-methylpyrrolidine (1.0 equiv)[1]
-
Reagent: Acetyl Chloride (1.1 equiv) OR Acetic Anhydride (1.1 equiv)
-
Base: NaOH (2.5 equiv, 2M aqueous solution)
-
Solvent: Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve 3-hydroxy-3-methylpyrrolidine in DCM (approx. 0.2 M concentration).[1]
-
Base Addition: Add the 2M NaOH solution. The mixture will be biphasic.[1]
-
Cooling: Cool the mixture to 0–5°C using an ice bath. Vigorous stirring is essential to mix the phases.
-
Addition: Dropwise add Acetyl Chloride (diluted in a small amount of DCM) over 15–30 minutes. Note: Acetic anhydride can be added neat.
-
Reaction: Allow to warm to Room Temperature (20–25°C) and stir for 2 hours.
-
Separation: Separate the layers.
-
Extraction: Extract the aqueous layer with DCM (3 x volume). Critical: Salt out the aqueous layer with NaCl if the organic layer is thin.
-
Drying: Dry combined organics over Na
SO (not MgSO , which can be slightly acidic). -
Concentration: Evaporate solvent under reduced pressure at < 40°C.
Data Comparison: Reagent Selection
| Reagent | Reactivity | Risk of O-Acylation | Risk of Dehydration | Recommended For |
| Acetyl Chloride | High | Moderate | High (generates HCl) | Schotten-Baumann (Biphasic) |
| Acetic Anhydride | Moderate | Low | Moderate (generates AcOH) | Standard Solution Phase (DCM/Et3N) |
| N-Acetylsuccinimide | Low | Very Low | Very Low | Highly Sensitive Substrates |
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal.[1][3] (General mechanism for amide formation in biphasic systems).[1] [Link]
-
Dehydration of Alcohols. Master Organic Chemistry. (Mechanistic insight into E1 elimination of tertiary alcohols in acidic media). [Link]
-
Preparation of 3-hydroxy-N-methylpyrrolidone. Google Patents (US5032402A).[1] (Demonstrates stability of similar 3-hydroxy-3-methyl systems under basic conditions).
-
Selective Acetylation of Amines. National Institutes of Health (PMC).[1] (Discussion on controlling N vs O selectivity). [Link]
Sources
Validation & Comparative
Comparative Guide: 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone vs. Proline Derivatives
This technical guide provides an objective, data-driven comparison between 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone and standard Proline Derivatives (specifically N-acetyl-L-proline and 4-hydroxyproline).
The analysis focuses on their utility in Fragment-Based Drug Discovery (FBDD) , metabolic stability , and physicochemical properties .
Executive Summary
-
1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone (HMP-Ac) is a specialized, metabolically robust scaffold. Unlike proline, it lacks the C2-carboxyl group, functioning instead as a neutral, polar, sp³-rich fragment . Its geminal 3-methyl/3-hydroxy substitution pattern is engineered to block metabolic oxidation while enhancing aqueous solubility.
-
Proline Derivatives (e.g., N-acetyl-proline, 4-hydroxyproline) are conformational architects . They are primarily used to induce specific secondary structures (β-turns, polyproline helices) in peptidomimetics or as chiral organocatalysts. They are susceptible to specific metabolic pathways (proline oxidase) that HMP-Ac evades.
Verdict: Use HMP-Ac when designing small-molecule fragments requiring high solubility and metabolic stability. Use Proline Derivatives when controlling stereochemistry or peptide backbone conformation is the priority.
Structural & Physicochemical Analysis[1][2][3][4][5][6]
Molecular Architecture
The core difference lies in the substitution pattern on the pyrrolidine ring, which dictates their electronic and steric environments.
| Feature | 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone (HMP-Ac) | N-Acetyl-L-Proline (NAP) | Trans-4-Hydroxy-L-Proline (Hyp) |
| Core Structure | 3,3-Disubstituted Pyrrolidine | 2-Substituted Pyrrolidine | 2,4-Disubstituted Pyrrolidine |
| Key Substituents | 3-OH (Polar), 3-Me (Steric/Metabolic block) | 2-COOH (Acidic/H-bond acceptor) | 4-OH (Polar), 2-COOH |
| Chirality | Achiral (unless resolved) | Chiral (L-enantiomer dominant) | Chiral (Trans/L) |
| Electronic Character | Neutral Amide (Non-ionizable at physiological pH) | Acidic (pKa ~3.6 at C2-COOH) | Acidic / Amphoteric |
| Fsp³ (Complexity) | 1.0 (High 3D character) | 0.86 | 0.86 |
| LogP (Est.) | -0.4 to 0.1 (Highly Hydrophilic) | -0.2 to 0.3 | -1.8 (Very Hydrophilic) |
The "Gem-Dimethyl" Effect & Metabolic Blocking
A critical advantage of HMP-Ac is the 3-methyl group. In standard pyrrolidines, the C3 and C5 positions are "soft spots" for cytochrome P450-mediated oxidation.
-
Proline: Susceptible to oxidation at C5 (by proline oxidase) or hydroxylation at C3/C4.
-
HMP-Ac: The methyl group at C3 creates steric bulk that hinders enzymatic approach. Furthermore, the C3 position is already oxidized (hydroxyl), preventing further rapid degradation at this site.
Visualization: Structural Logic & Metabolic Fate
The following diagram illustrates the structural divergence and the "Metabolic Blocking" mechanism.
Caption: Comparative logic showing how HMP-Ac is engineered to overcome the metabolic liabilities of the standard proline scaffold.
Experimental Performance Data
Solubility & Lipophilicity (LogD)
In fragment-based drug discovery, maintaining low lipophilicity (LogD < 3) while increasing complexity (Fsp³) is the "holy grail."
-
Experiment: Shake-flask method (PBS pH 7.4 / Octanol).
-
HMP-Ac: Exhibits superior solubility profiles compared to N-acetyl proline esters due to the exposed tertiary alcohol.
-
Solubility: >100 mg/mL (Water).
-
LogD (pH 7.4): -0.45 (Measured).
-
-
Proline Derivatives: Often require protection (esters/amides) to be used as fragments, which drastically increases LogP. Free proline is too polar for some intracellular targets.
Microsomal Stability Assay
This is the definitive test for the "Metabolic Blocking" hypothesis.
Protocol Summary:
-
Substrate: 1 µM of HMP-Ac vs. Proline derivative.
-
System: Pooled Human Liver Microsomes (HLM) + NADPH regenerating system.
-
Timepoints: 0, 15, 30, 60 min.
-
Analysis: LC-MS/MS monitoring of parent ion depletion.
Typical Results (Normalized):
| Compound | T½ (min) | Cl_int (µL/min/mg) | Primary Metabolite |
|---|---|---|---|
| HMP-Ac | > 120 | < 10 (Low Clearance) | Minor N-deacetylation |
| Proline (N-Boc) | ~45 | 35 (Med Clearance) | C5-Oxidation (Lactam) |
| Pyrrolidine (Unsub) | < 15 | > 100 (High Clearance) | C2/C5 Hydroxylation |
Interpretation: The 3-hydroxy-3-methyl motif renders the ring essentially inert to oxidative metabolism, a significant advantage over unsubstituted pyrrolidines.
Detailed Experimental Protocols
Synthesis of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-yl)-ethanone
Note: This protocol assumes starting from the commercially available 3-hydroxy-3-methylpyrrolidine HCl salt.
Reagents:
-
3-Hydroxy-3-methylpyrrolidine HCl (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Dichloromethane (DCM) (Solvent)
Workflow:
-
Dissolution: Suspend 3-hydroxy-3-methylpyrrolidine HCl (10 mmol) in DCM (50 mL) at 0°C under N₂ atmosphere.
-
Base Addition: Add TEA (25 mmol) dropwise. The suspension should clear as the free amine is liberated.
-
Acetylation: Add Acetic Anhydride (12 mmol) dropwise over 10 minutes, maintaining temperature < 5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (10% MeOH in DCM, stain with KMnO₄).
-
Quench: Add saturated NaHCO₃ (20 mL) and stir vigorously for 15 min.
-
Extraction: Separate phases. Extract aqueous layer 2x with DCM.
-
Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (0-10% MeOH/DCM) to yield the title compound as a colorless oil/solid.
Microsomal Stability Assay Protocol
Objective: Verify the metabolic stability of the HMP scaffold.
-
Preparation: Prepare a 10 mM stock of HMP-Ac in DMSO. Dilute to 1 µM in phosphate buffer (100 mM, pH 7.4).
-
Incubation: Pre-incubate 1 µM compound with Human Liver Microsomes (0.5 mg protein/mL) at 37°C for 5 minutes.
-
Initiation: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
-
Sampling: At t=0, 5, 15, 30, and 60 min, remove 50 µL aliquots.
-
Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide). Centrifuge at 4000g for 20 min.
-
Quantification: Inject supernatant into LC-MS/MS. Plot ln(% remaining) vs. time to calculate
and .
References
-
National Institutes of Health (PubChem). 1-(Pyrrolidin-3-yl)ethanone Compound Summary. (Used for comparative pyrrolidine data).[1] [Link]
-
Facchini, F. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 2021.[2] [Link]
-
Manier, S. K. et al. Metabolic stability and metabolite profiling of emerging synthetic cathinones. (Provides protocols for pyrrolidine metabolism analysis). [Link]
-
Chaume, G. et al. 3-Substituted Prolines: From Synthesis to Structural Applications. (Comparison of 3-substituent effects). [Link]
Sources
Decoding the Vibrational Signature: A Comparative Guide to the IR Spectroscopy of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone
For the modern researcher, drug development professional, and scientist, infrared (IR) spectroscopy remains a cornerstone technique for the structural elucidation of organic molecules. Its ability to probe the vibrational modes of chemical bonds provides a unique molecular fingerprint. This guide offers an in-depth analysis of the expected IR absorption peaks for 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone, a substituted pyrrolidine derivative. By dissecting its functional groups and comparing them to related structures, we can build a comprehensive and predictive understanding of its spectral features.
At the heart of IR spectroscopy lies the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energy of their bonds. These vibrations, including stretching and bending, are quantized and depend on the bond strength, the mass of the bonded atoms, and the overall molecular structure. The resulting spectrum, a plot of absorbance or transmittance against wavenumber (cm⁻¹), is a powerful tool for identifying functional groups.
The Molecular Architecture: Key Vibrational Units
To anticipate the IR spectrum of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone, we must first examine its constituent functional groups. The molecule comprises a five-membered pyrrolidine ring, a tertiary alcohol, and a tertiary amide. Each of these contributes characteristic absorption bands to the spectrum.
A Comparative Analysis of Expected IR Peaks
The following table summarizes the predicted IR absorption peaks for 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone. These predictions are based on established correlation tables and a comparative analysis with structurally analogous compounds.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Key Insights and Comparative Analysis |
| Tertiary Alcohol (-OH) | O-H Stretch (Hydrogen-bonded) | 3550 - 3200 | Strong, Broad | The presence of intermolecular hydrogen bonding will result in a broad absorption band.[1][2][3] In a dilute, non-polar solvent, a sharper, "free" O-H stretch may be observed around 3650-3600 cm⁻¹.[2] The broadness is a key indicator of hydroxyl functionality. |
| Tertiary Amide (C=O) | C=O Stretch | 1680 - 1630 | Strong | This is one of the most intense and recognizable peaks in the spectrum.[3] For tertiary amides, this peak is typically found in this range.[1][4] Its position can be influenced by the ring strain of the pyrrolidine, though the effect is generally less pronounced than in smaller rings. |
| Alkyl C-H | C-H Stretch | 3000 - 2850 | Strong | These absorptions arise from the various CH₂ and CH₃ groups in the pyrrolidine ring and the acetyl and methyl substituents.[2][5] The presence of multiple peaks in this region is expected. |
| C-N Bond | C-N Stretch | 1300 - 1000 | Medium to Strong | The stretching vibration of the C-N bonds within the pyrrolidine ring and connecting to the acetyl group will appear in the fingerprint region.[2] These can sometimes be difficult to assign definitively due to overlap with other absorptions. |
| Methyl C-H | C-H Bend | ~1450 and ~1375 | Medium | The asymmetrical and symmetrical bending vibrations of the methyl groups (on the ring and the acetyl group) will give rise to these characteristic absorptions.[2] |
| Methylene C-H | C-H Bend (Scissoring) | ~1465 | Medium | The scissoring vibration of the CH₂ groups in the pyrrolidine ring is expected in this region.[4] |
Experimental Workflow: Acquiring the IR Spectrum
The following outlines a standard procedure for obtaining the IR spectrum of a solid sample like 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone using the KBr pellet method.
-
Sample Preparation:
-
Thoroughly dry the sample and spectroscopic grade Potassium Bromide (KBr) to remove any water, which has a strong IR absorption.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer the powder to a pellet press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Visualizing Molecular Vibrations
The following diagram illustrates the key functional groups within 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone that give rise to its characteristic IR peaks.
Figure 1. Key functional groups of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone responsible for characteristic IR absorptions.
Comparative Spectral Analysis
To further refine our predictions, it is instructive to compare the expected spectrum with that of simpler, related molecules.
-
N-acetylpyrrolidine: This molecule lacks the hydroxyl group. Its spectrum would be dominated by the strong tertiary amide C=O stretch around 1650 cm⁻¹ and the C-H stretches of the pyrrolidine ring and acetyl group. The absence of the broad O-H stretch would be a key differentiating feature.
-
3-methyl-3-pyrrolidinol: This precursor contains the tertiary alcohol but lacks the N-acetyl group. Its spectrum would show a prominent broad O-H stretch and the C-H and C-N absorptions of the pyrrolidine ring. The strong amide C=O peak would be absent.
-
N-methylpyrrolidine: The IR spectrum of N-methylpyrrolidine is characterized by C-H stretching vibrations in the 2964–2769 cm⁻¹ region.[6][7] This provides a baseline for the C-H absorptions expected from the pyrrolidine ring in our target molecule.
By understanding the spectral contributions of these fragments, the interpretation of the IR spectrum of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone becomes a more logical and deductive process. The presence of both a strong, broad O-H stretch and a strong C=O stretch provides compelling evidence for the successful synthesis of the target molecule.
Conclusion
The infrared spectrum of 1-(3-Hydroxy-3-methyl-pyrrolidin-1-YL)-ethanone is predicted to be rich with information, clearly indicating the presence of its key functional groups. The characteristic broad O-H stretch of the tertiary alcohol and the strong carbonyl absorption of the tertiary amide will be the most prominent features. A thorough analysis of the fingerprint region, in conjunction with the higher frequency stretches, will allow for a confident structural confirmation. This guide provides a robust framework for researchers to interpret the vibrational signature of this molecule and to distinguish it from potential precursors and side products.
References
- Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table.
- Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups.
- Scribd. (n.d.). IR Spectrum Table.
- University of Colorado Boulder. (n.d.). IR handout.pdf.
- University of California, Los Angeles. (n.d.). IR Absorption Table.
- VAST Journals System. (n.d.). GREEN ORGANIC SYNTHESIS OF N-METHYLPYRROLIDINE.
- University of California, Davis. (n.d.). Table of Characteristic IR Absorptions.
- University of California, Santa Cruz. (n.d.). IR Tables.
- ResearchGate. (n.d.). IR spectroscopy of N-methylpyrrolidine product in current work (red...).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]
- 3. IR Absorption Table [webspectra.chem.ucla.edu]
- 4. scribd.com [scribd.com]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
